molecular formula C8H5Cl3O B1346110 2',3',4'-Trichloroacetophenone CAS No. 13608-87-2

2',3',4'-Trichloroacetophenone

Cat. No.: B1346110
CAS No.: 13608-87-2
M. Wt: 223.5 g/mol
InChI Key: BXJZZJYNVIDEKG-UHFFFAOYSA-N
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Description

2' ,3' ,4' -trichloroacetophenone is a dark gold-colored solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4-trichlorophenyl)ethanone
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InChI

InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJZZJYNVIDEKG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C8H5Cl3O
Record name 2',3',4'-TRICHLOROACETOPHENONE
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DSSTOX Substance ID

DTXSID2022256
Record name 2',3',4'-Trichloroacetophenone
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Molecular Weight

223.5 g/mol
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Physical Description

2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline]
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Record name 2',3',4'-Trichloroacetophenone
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2',3',4'-TRICHLOROACETOPHENONE
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CAS No.

13608-87-2
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Record name 1-(2,3,4-Trichlorophenyl)ethanone
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Record name 2,3,4-Trichloroacetophenone
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Record name 2',3',4'-Trichloroacetophenone
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Record name 2',3',4'-trichloroacetophenone
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Record name 2,3,4-TRICHLOROACETOPHENONE
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Melting Point

138 to 147 °F (NTP, 1992)
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Foundational & Exploratory

Technical Guide: 2',3',4'-Trichloroacetophenone (CAS No. 42981-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2',3',4'-Trichloroacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its primary application as a critical intermediate in the development of antifungal pharmaceutical agents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, systematically named 2-chloro-1-(3,4-dichlorophenyl)ethanone, is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 42981-08-8[1][2][3][4]
Molecular Formula C₈H₅Cl₃O[1]
Molecular Weight 223.48 g/mol [4]
IUPAC Name 2-chloro-1-(3,4-dichlorophenyl)ethanone[1]
Synonyms 3,4-Dichlorophenacyl chloride[2]
Appearance White to almost white powder or crystal[2]
Melting Point 42.0 to 45.0 °C[2]
Purity >98.0%[2]
InChI Key BYTZWANJVUAPNO-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the chloroacetylation of halogenated benzenes.

Materials:

  • 1,2-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a gas outlet to a trap (for HCl gas)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Charge the addition funnel with a solution of 1,2-dichlorobenzene (1.0 molar equivalent) and chloroacetyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.

  • Acylation Reaction: Add the solution from the addition funnel dropwise to the cooled and stirred AlCl₃ suspension. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic and will evolve HCl gas, which should be neutralized in a trap.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until the dark-colored complex decomposes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Steps 1,2-Dichlorobenzene 1,2-Dichlorobenzene Addition 2. Add reactants dropwise 1,2-Dichlorobenzene->Addition Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Addition Aluminum Chloride (AlCl3) Aluminum Chloride (AlCl3) Reaction_Setup 1. Combine AlCl3 and DCM, cool to 0-5 °C Aluminum Chloride (AlCl3)->Reaction_Setup Reaction_Setup->Addition Reaction 3. Stir at room temperature Addition->Reaction Quench 4. Quench with ice/HCl Reaction->Quench Extraction_Washing 5. Extract with DCM and wash Quench->Extraction_Washing Purification 6. Dry, concentrate, and recrystallize Extraction_Washing->Purification Product This compound Purification->Product G Luliconazole Mechanism of Action cluster_synthesis Drug Synthesis cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effect TCAP This compound Luliconazole Luliconazole TCAP->Luliconazole Multi-step synthesis Lanosterol_Demethylase Lanosterol 14α-demethylase Luliconazole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by Lanosterol_Demethylase->Ergosterol Membrane_Disruption Disruption of fungal cell membrane integrity Ergosterol->Membrane_Disruption leads to depletion and Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

References

2',3',4'-Trichloroacetophenone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2',3',4'-Trichloroacetophenone

This technical guide provides a comprehensive overview of the core physical properties of this compound, catering to researchers, scientists, and professionals in drug development. The document details quantitative physical data, experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C8H5Cl3O.[1][2][3] It appears as a beige to ochre or gold crystalline powder.[3][4] Other sources describe its appearance as a white to light yellow or light orange powder to crystal.[3][4] This compound is insoluble in water but soluble in methanol.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C8H5Cl3O[1][2][3]
Molecular Weight 223.48 g/mol [2][5]
Melting Point 59-64 °C[3][4][5]
62 °C[1]
Boiling Point 144 °C at 8 mmHg[3][5]
171-173 °C at 15 mmHg[2]
Density (estimate) 1.4736 g/cm³[3][5]
1.430 ± 0.06 g/cm³ (Predicted)[2]
LogP (Octanol/Water) 3.21[1]
Vapor Pressure 0.00134 mmHg at 25°C[5]
Refractive Index (estimate) 1.5510[3][5]

Experimental Protocols for Property Determination

The following sections outline detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of an organic solid like this compound can be determined to assess its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[6]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating bath (e.g., paraffin or silicone oil)[6]

  • Mortar and pestle

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of this compound is finely powdered.[6][7] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the solid to a height of 1-2 mm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then suspended in the oil bath of a Thiele tube.[6]

  • Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) to ensure uniform temperature distribution via convection currents.[6]

  • Observation and Recording: The temperature at which the solid first begins to melt (T1) and the temperature at which the last crystal liquefies (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube or an aluminum block heating apparatus[9][11]

  • Small test tube (fusion tube)[11]

  • Capillary tube (sealed at one end)[11]

  • Thermometer[11]

  • Heating source (e.g., Bunsen burner)[12]

Procedure (Capillary Method):

  • Sample Preparation: A few milliliters of the molten this compound are placed into a small test tube.[10][11]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid sample.[11] The test tube is then attached to a thermometer and placed in a heating apparatus like a Thiele tube or an aluminum block.[9][11]

  • Heating: The apparatus is heated slowly and uniformly.[11]

  • Observation and Recording: As the temperature rises, air trapped in the capillary tube will escape. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] Alternatively, the heat can be removed when a steady stream of bubbles is observed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13] It is also recommended to record the barometric pressure for accuracy.[9]

Density Determination

Density is the mass of a substance per unit of volume.[14]

Apparatus:

  • Volumetric flask (pycnometer) with its cover[14]

  • Analytical balance[15]

  • The sample of this compound in liquid form (melted)

Procedure:

  • Mass of Empty Flask: A clean, dry volumetric flask with its stopper is accurately weighed (W1).[14]

  • Mass of Flask with Water: The flask is filled to the calibration mark with distilled water and weighed again (W2).[14] This step is for calibration if determining relative density.

  • Mass of Flask with Sample: The flask is emptied, dried thoroughly, and then filled to the mark with the molten this compound and weighed (W3).[14]

  • Calculation: The mass of the sample is (W3 - W1). The volume of the flask (V) can be determined from the mass of the water (W2 - W1) and the known density of water at that temperature. The density (ρ) of the sample is then calculated using the formula: ρ = (W3 - W1) / V.[16]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound.[17]

Apparatus:

  • Small test tubes[17]

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rod

  • Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)[17]

Procedure:

  • Sample and Solvent: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[17]

  • Addition of Solvent: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[17]

  • Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[17][18]

  • Observation: Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).[18]

  • Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested to identify potential functional groups.[19][20] For this compound, it is known to be insoluble in water and soluble in methanol.[2][3][4]

Analysis Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound such as this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Acquisition & Reporting Prep Obtain Pure Sample of This compound Powder Grind to Fine Powder (for Melting Point) Prep->Powder Melt Melt Solid Sample (for Boiling Point & Density) Prep->Melt Solubility Solubility Testing Prep->Solubility MP Melting Point Determination Powder->MP BP Boiling Point Determination Melt->BP Density Density Determination Melt->Density RecordMP Record Melting Range (T1 - T2) MP->RecordMP RecordBP Record Boiling Temp & Pressure BP->RecordBP RecordDensity Calculate Density (ρ = m/V) Density->RecordDensity RecordSol Record Solubility (Soluble/Insoluble) Solubility->RecordSol Report Compile Final Report RecordMP->Report RecordBP->Report RecordDensity->Report RecordSol->Report

Caption: Workflow for Physical Property Determination.

References

A Comprehensive Technical Guide to the Solubility of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 2',3',4'-Trichloroacetophenone, a significant compound in synthetic chemistry. Given the limited publicly available quantitative data, this document focuses on qualitative solubility, inferred solubility based on structurally similar compounds, and detailed, adaptable experimental protocols for precise solubility determination.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13608-87-2[1]
Molecular Formula C₈H₅Cl₃O[1]
Molecular Weight 223.48 g/mol [1]
Appearance White to light yellow/orange powder or crystals[1]
Melting Point 59-64 °C[1]
Boiling Point 144 °C at 8 mmHg[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, based on available safety data sheets and chemical supplier information, a qualitative solubility profile has been established.

Qualitative Solubility Data
SolventQualitative SolubilityReference
MethanolSoluble[1]
WaterInsoluble[1]
Inferred Solubility in Common Organic Solvents

The solubility of this compound in other common organic solvents can be inferred from the behavior of structurally analogous compounds, such as dichloroacetophenone isomers. It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents.

SolventPredicted Qualitative SolubilityRationale based on Analogous Compounds
EthanolSoluble2',4'-Dichloroacetophenone and 3',4'-Dichloroacetophenone are soluble in ethanol.[2][3][4]
AcetoneSoluble2',4'-Dichloroacetophenone and 3',4'-Dichloroacetophenone are soluble in acetone.[2][3][4]
Dimethyl Sulfoxide (DMSO)SolubleAprotic, polar solvent; likely to dissolve the compound.
ChloroformSlightly Soluble2',3'-Dichloroacetophenone is slightly soluble in chloroform.[5]
Ethyl AcetateSlightly Soluble2',3'-Dichloroacetophenone is slightly soluble in ethyl acetate.[5]

Note: The information in the "Inferred Solubility" table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established methods are recommended.

Gravimetric Method

This classic and robust method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected solvent of interest

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Vials with airtight caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent at a controlled temperature. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a thermostatic shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (if at elevated temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

UV-Visible Spectrophotometry Method

This method is a faster alternative to the gravimetric method, provided the analyte has a chromophore that absorbs in the UV-Vis spectrum.

Materials and Equipment:

  • This compound

  • Solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Filter the saturated solution as described in the gravimetric method (Step 2).

    • Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_methods Analytical Methods cluster_gravimetric_details Gravimetric Analysis cluster_spectroscopic_details Spectroscopic Analysis A Add excess solute to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant and filter (0.45 µm syringe filter) C->D E Analyze filtrate to determine concentration D->E F Gravimetric E->F G Spectroscopic (UV-Vis) E->G H Evaporate solvent from a known volume of filtrate F->H K Dilute filtrate to fall within calibration curve range G->K I Dry residue to a constant weight H->I J Calculate solubility (mass/volume) I->J L Measure absorbance at λmax K->L M Calculate concentration from calibration curve and dilution factor L->M

References

Spectral Analysis of 2',3',4'-Trichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2',3',4'-Trichloroacetophenone (CAS No. 13608-87-2). The document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.455Doublet8.37H-6' (Aromatic)
7.338Doublet8.37H-5' (Aromatic)
2.634Singlet--C(O)CH₃ (Acetyl)

Data sourced from a 399.65 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy (Predicted)
Predicted Chemical Shift (δ) ppmAssignment
195 - 200C=O (Ketone)
138 - 142C-1' (Aromatic, C-C=O)
133 - 137C-2' (Aromatic, C-Cl)
130 - 134C-3' (Aromatic, C-Cl)
128 - 132C-4' (Aromatic, C-Cl)
125 - 129C-5' (Aromatic, C-H)
123 - 127C-6' (Aromatic, C-H)
28 - 32-C(O)CH₃ (Acetyl)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Predicted)

The following table outlines the predicted characteristic infrared absorption bands for this compound, corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₃)
1690 - 1670StrongC=O Stretch (Aryl Ketone)
1600 - 1550Medium-StrongAromatic C=C Stretch
1470 - 1430MediumAromatic C=C Stretch
1100 - 1000StrongC-Cl Stretch
850 - 750StrongC-H Bending (out-of-plane)

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
22227.1[M]⁺ (Molecular Ion, ³⁵Cl₃)
22426.0[M+2]⁺
2268.5[M+4]⁺
207100.0[M-CH₃]⁺ (Base Peak)
20996.7[M-CH₃+2]⁺
21131.5[M-CH₃+4]⁺
18121.2[M-C₂H₂O]⁺
17922.2[M-C₂H₄O]⁺
1437.1[C₆H₂Cl₂]⁺
1099.3[C₆H₂Cl]⁺
7410.9[C₃H₃Cl]⁺
4346.9[C₂H₃O]⁺

Data corresponds to the major observed fragments.[1]

Experimental Protocols

Standard protocols for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

  • Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR KBr Pellet MS MS Sample->MS Vaporization Structure Structure NMR->Structure H & C Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow of Spectral Analysis for Structural Elucidation.

structural_correlation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound C=O Aromatic Ring -CH₃ C-Cl NMR_Data ¹H NMR δ 2.6 (s, 3H) δ 7.3-7.5 (d, 2H) ¹³C NMR δ 197 (C=O) δ 120-140 (Ar-C) δ 30 (-CH₃) Structure:f0->NMR_Data Correlates to Structure:f2->NMR_Data Correlates to IR_Data IR Absorption (cm⁻¹) ~1680 (C=O) ~3050 (Ar C-H) ~2950 (Aliph. C-H) ~1100 (C-Cl) Structure:f0->IR_Data Correlates to Structure:f1->IR_Data Correlates to Structure:f3->IR_Data Correlates to MS_Data Mass Spectrum (m/z) 222 [M]⁺ 207 [M-CH₃]⁺ 43 [COCH₃]⁺ Structure->MS_Data Correlates to

Caption: Correlation of Spectral Data to Molecular Structure.

References

An In-depth Technical Guide to the Synthesis Precursors of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific isomer, this document outlines the most probable synthetic pathway, the Friedel-Crafts acylation of 1,2,3-trichlorobenzene, based on established chemical principles and analogous reactions.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 1,2,3-trichlorobenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

dot

Caption: Proposed synthesis of this compound.

Precursor and Product Data

The key precursors for this synthesis are 1,2,3-trichlorobenzene and acetyl chloride. The physical and chemical properties of these compounds, along with the target product, are summarized below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,2,3-Trichlorobenzene87-61-6C₆H₃Cl₃181.45218-21953-54
Acetyl Chloride75-36-5C₂H₃ClO78.5051-52-112
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34180 (sublimes)192.4
This compound13608-87-2C₈H₅Cl₃O223.48Not availableNot available

Experimental Protocol: Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene

The following is a proposed experimental protocol based on general Friedel-Crafts acylation procedures for halogenated benzenes.[1] Optimization of these conditions may be necessary to achieve the desired yield and purity of this compound.

Materials:

  • 1,2,3-Trichlorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (for HCl)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas trap, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

  • Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 1,2,3-trichlorobenzene) and anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 to 1.1 molar equivalents) dropwise from the dropping funnel to the stirred suspension.

  • Addition of 1,2,3-Trichlorobenzene: Following the addition of acetyl chloride, add 1,2,3-trichlorobenzene (1.0 molar equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of 2 to 4 hours at reflux is suggested.[1]

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

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Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dry three-necked flask with condenser, dropping funnel, and stirrer Add_AlCl3 Add anhydrous AlCl3 and Dichloromethane Setup->Add_AlCl3 Cool Cool to 0-5 °C Add_AlCl3->Cool Add_AcCl Add Acetyl Chloride dropwise Cool->Add_AcCl Add_TCB Add 1,2,3-Trichlorobenzene dropwise Add_AcCl->Add_TCB Reflux Warm to RT and reflux for 2-4 hours Add_TCB->Reflux Quench Quench with ice and HCl Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with water, NaHCO3, and brine Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by distillation or chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Regioselectivity and Potential Side Products

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene is expected to yield a mixture of isomers due to the directing effects of the three chloro substituents. Chlorine is an ortho, para-directing group, but it is also deactivating towards electrophilic aromatic substitution. The substitution pattern on the 1,2,3-trichlorobenzene ring will be influenced by the combined inductive and resonance effects of the chlorine atoms, as well as steric hindrance.

The possible positions for acylation are C4, C5, and C6.

  • Acylation at C4: This would lead to the desired this compound. This position is para to one chlorine and ortho to another.

  • Acylation at C5: This position is meta to two chlorines and para to one. This would result in 2',3',5'-trichloroacetophenone.

  • Acylation at C6: This position is ortho to two chlorines. Steric hindrance from the two adjacent chlorine atoms would likely make this position the least favorable for substitution.

Therefore, the primary side product anticipated is 2',3',5'-trichloroacetophenone. The separation of these isomers would be a critical step in the purification process.

dot

Regioselectivity TCB 1,2,3-Trichlorobenzene Acylation Friedel-Crafts Acylation TCB->Acylation Product_234 This compound (Major Product) Acylation->Product_234 Attack at C4 Product_235 2',3',5'-Trichloroacetophenone (Minor Product) Acylation->Product_235 Attack at C5

Caption: Predicted regioselectivity of the Friedel-Crafts acylation.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and scientists are encouraged to use this information as a starting point for their work, with the understanding that experimental optimization will be crucial for successful synthesis and purification.

References

An In-depth Technical Guide to 2',3',4'-Trichloroacetophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone. It details the compound's chemical and physical properties, provides a plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its known applications, including its role in the dechlorination of dioxins. This document aims to be a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key technical data and methodologies.

Introduction

Physicochemical Properties

This compound is a beige to ochre or gold crystalline powder at room temperature. It is insoluble in water. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 13608-87-2
Molecular Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Melting Point 59-64 °C
Boiling Point 144 °C at 8 mmHg
Appearance Beige to ochre or gold crystalline powder
Solubility Insoluble in water

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 1,2,3-Trichlorobenzene P1 This compound R1->P1 R2 Acetyl Chloride R2->P1 C1 Aluminum Chloride (AlCl₃) C1->P1

Caption: Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

Detailed Experimental Protocol (Plausible Method)

This protocol is based on established procedures for Friedel-Crafts acylation of related chlorinated benzenes and represents a plausible method for the synthesis of this compound.

Materials:

  • 1,2,3-Trichlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of 1,2,3-Trichlorobenzene: 1,2,3-Trichlorobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reaction Workflow

G A Setup anhydrous reaction apparatus B Charge AlCl₃ and CH₂Cl₂ A->B C Cool to 0°C B->C D Add Acetyl Chloride dropwise C->D E Add 1,2,3-Trichlorobenzene dropwise D->E F Stir at room temperature E->F G Quench with ice and HCl F->G H Extract with CH₂Cl₂ G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with MgSO₄ I->J K Remove solvent under reduced pressure J->K L Purify by recrystallization or chromatography K->L M Characterize final product L->M

Caption: Experimental workflow for the synthesis of this compound.

Applications and Biological Activity

The primary documented application of this compound is in the environmental field, specifically in the stimulated dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD).

Dechlorination of Dioxins

Dioxins are highly toxic and persistent environmental pollutants. The dechlorination of these compounds is a critical step in their remediation. While the precise mechanism of how this compound stimulates the dechlorination of TeCDD is not extensively detailed in the readily available literature, it is plausible that it acts as a co-substrate or an electron shuttle in a microbial or chemical reductive dechlorination process.

G cluster_process Reductive Dechlorination TeCDD 1,2,3,4-Tetrachlorodibenzo-p-dioxin (Toxic) Dechlorination Dechlorination Process (Microbial or Chemical) TeCDD->Dechlorination Stimulator This compound (Stimulator) Stimulator->Dechlorination stimulates Product Less Chlorinated Dioxins (Less Toxic) Dechlorination->Product

Caption: Role of this compound in TeCDD dechlorination.

Further research is required to elucidate the exact signaling pathways or biochemical mechanisms involved in this process.

Characterization Data

The identity and purity of synthesized this compound would be confirmed using a variety of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.6 ppm) and the aromatic protons (multiplet, ~7.5-7.8 ppm).
¹³C NMR Resonances for the carbonyl carbon (~195 ppm), methyl carbon (~28 ppm), and aromatic carbons, showing the expected number of signals for the trichlorinated phenyl ring.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 223.48 g/mol , with a characteristic isotopic pattern for three chlorine atoms.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a halogenated aromatic ketone with potential applications in environmental remediation. Its synthesis can be achieved through the well-established Friedel-Crafts acylation reaction. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic protocol, and its known applications. Further research into its biological activities, particularly the mechanism of its role in dioxin dechlorination, could unveil new applications for this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

2',3',4'-Trichloroacetophenone safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2',3',4'-Trichloroacetophenone

This guide provides comprehensive safety protocols, handling procedures, and essential data for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Disclaimer: Detailed safety information for the specific isomer this compound is limited. Therefore, this guide includes data for the closely related and more thoroughly documented isomer, 2,2',4'-Trichloroacetophenone, to provide a comprehensive overview of the potential hazards and handling requirements for trichloroacetophenone compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.

Chemical and Physical Properties

Proper handling of a chemical substance begins with a clear understanding of its physical properties. The data for this compound and its related isomer are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₈H₅Cl₃O [1]
CAS Number 13608-87-2 [1]
Melting Point 59-64 °C [1]
Boiling Point 144 °C / 8 mmHg [1]
Form Powder to crystal [1]
Color White to Light yellow to Light orange [1]
Solubility Soluble in Methanol; Insoluble in water. [1]

| Storage Temperature | Sealed in dry, Room Temperature |[1] |

Table 2: Physical and Chemical Properties of 2,2',4'-Trichloroacetophenone

Property Value Source
Molecular Formula C₈H₅Cl₃O [2]
Molecular Weight 223.5 g/mol [2]
CAS Number 4252-78-2 [2][3]
Physical Description Off-white crystalline solid [2][4]
Melting Point 47-54 °C (lit.); 126 to 131 °F [2][4][5]
Boiling Point 130-135 °C / 4 mm Hg (lit.) [4][5]
Flash Point > 112 °C (> 233.60 °F) [3]

| Solubility | < 1 mg/mL at 68 °F; Insoluble in water. |[2][4] |

Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is paramount. The following sections detail the GHS classification for this compound and its related isomer.

GHS Classification for this compound
ClassificationCodePictogramSignal Word
Causes severe skin burns and eye damageH314GHS05 (Corrosion)Danger

Source:

GHS Classification for 2,2',4'-Trichloroacetophenone

This compound is considered hazardous and is classified as corrosive, a lachrymator (tear-inducing agent), and toxic.[2][5][6]

Table 3: GHS Hazard Statements for 2,2',4'-Trichloroacetophenone

Hazard Statement Code Class
Toxic if swallowed H301 Acute Tox. 3
Harmful in contact with skin H312 Acute Tox. 4
Causes skin irritation H315 Skin Irrit. 2
May cause an allergic skin reaction H317 Skin Sens. 1
Causes serious eye damage H318 Eye Dam. 1
May cause respiratory irritation H335 STOT SE 3

| Very toxic to aquatic life | H400 | Aquatic Acute 1 |

Source:[2]

Pictograms: GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS09 (Environment)

Signal Word: Danger[2]

Potential Health Effects:

  • Acute: Symptoms of exposure include corrosion and lachrymation.[2] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[2] Other symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[2] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2][6]

  • Chronic: May cause liver and kidney damage.[3]

Safety and Handling Procedures

The following diagram illustrates the standard workflow for handling hazardous chemicals like trichloroacetophenone in a research environment.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal a Step 1: Risk Assessment Review SDS and literature. b Step 2: Engineering Controls Ensure certified fume hood, eyewash, and safety shower are accessible. a->b c Step 3: PPE Selection Gather required gloves, gown, eye/face protection, and respirator. b->c d Step 4: Don PPE Follow proper donning procedures. c->d e Step 5: Chemical Transport Use secondary containment. d->e f Step 6: Weighing & Dispensing Perform ONLY inside a chemical fume hood. e->f g Step 7: Experimentation Maintain vigilance and good laboratory practices. f->g h Step 8: Decontamination Clean all surfaces and equipment. g->h i Step 9: Waste Segregation Collect waste in labeled, sealed containers. h->i j Step 10: Doff PPE Follow proper doffing procedures to avoid contamination. i->j k Step 11: Waste Disposal Dispose of waste via licensed disposal company. j->k l Step 12: Personal Hygiene Wash hands thoroughly. j->l

Caption: Workflow for the safe handling of hazardous chemicals.

Experimental Protocols and Methodologies

The user request for detailed experimental protocols, such as those for toxicological studies, cannot be fulfilled from the provided search results. Safety Data Sheets (SDS) and chemical supplier databases, which are the primary sources for this guide, do not contain this type of detailed experimental methodology. Such protocols are typically found within dedicated peer-reviewed scientific literature, which would require a separate and specific literature search to identify.

Detailed Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling trichloroacetophenones.[6]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification Source(s)
Eye and Face Chemical safety goggles and a face shield are mandatory. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). [7]
Hand Chemically resistant gloves (e.g., Solvex, neoprene, viton, butyl). Gloves must be inspected before use and removed properly to avoid skin contact. [7][8]
Skin/Body Wear a lab coat, impervious clothing, or disposable Tyvek sleeves taped to gloves. For significant exposure risk, a two-piece chemical splash suit may be necessary. [2][3][9]

| Respiratory | Work must be performed in a well-ventilated area, preferably a chemical fume hood.[9] If exposure limits may be exceeded, use a NIOSH-approved respirator.[3] |

Handling and Storage
  • Handling: Avoid all personal contact. Handle in a well-ventilated area, specifically within a chemical fume hood.[3] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep containers tightly closed and sealed.[7] Store locked up.[7] Protect containers from physical damage.

Incompatible Materials

This compound is incompatible with strong oxidizers and strong bases.[1] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure.[9]

Table 5: First Aid Procedures

Exposure Route Procedure Source(s)
Inhalation IMMEDIATELY leave the contaminated area and take deep breaths of fresh air. If breathing is difficult or has stopped, move the person to fresh air, give artificial respiration, and seek immediate medical attention. [2][3][7]
Skin Contact IMMEDIATELY remove all contaminated clothing. Flood affected skin with running water and gently wash with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [2][3][7]
Eye Contact IMMEDIATELY flush eyes with plenty of water or normal saline for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3][7]

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[3][7] |

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][7][9] For large fires, use water spray, fog, or regular foam.[3]

  • Specific Hazards: This chemical is probably combustible.[2] Thermal decomposition can release irritating and toxic gases like hydrogen chloride, carbon monoxide, and carbon dioxide.[2][3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[3][7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[7] Avoid breathing dust and vapors.[7] Use proper personal protective equipment as outlined in Section 5.1. Ensure adequate ventilation.[3]

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[3][7]

  • Methods for Cleaning Up:

    • Small Spills: Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[2] Use absorbent paper dampened with ethanol to pick up any remaining material.[2]

    • Large Spills: For dry spills, use dry clean-up procedures like sweeping or vacuuming (use explosion-proof equipment) to avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container for disposal.

    • After cleanup, solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[2]

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not mix with other waste. Contaminated packaging should be disposed of in the same manner as the product.[9]

References

An In-depth Technical Guide to the Chemical Stability of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. Due to the limited availability of direct stability data for this specific isomer, this document leverages information on closely related analogs, such as 2,2',4'-trichloroacetophenone, and established principles of chemical degradation to infer its stability profile. The guide outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it details standardized experimental protocols for conducting forced degradation studies in line with ICH guidelines, enabling researchers to develop validated, stability-indicating analytical methods.

Introduction

This compound is a chlorinated aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the chemical stability of such intermediates is paramount for ensuring the quality, safety, and efficacy of the final drug product. Chemical degradation can lead to the formation of impurities that may be toxic or alter the therapeutic properties of an API. This guide serves as a technical resource for scientists and researchers, providing insights into the potential stability liabilities of this compound and a framework for its experimental evaluation.

Inferred Chemical Stability Profile

Based on the known reactivity of related chlorinated acetophenones and general principles of organic chemistry, the following stability profile for this compound can be inferred:

  • Hydrolytic Stability: The α-chloro ketone moiety is susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding α-hydroxy ketone. The rate of hydrolysis is expected to be pH-dependent, with increased degradation at higher pH. Under acidic conditions, the molecule is likely to be more stable.

  • Oxidative Stability: While the ketone functionality is generally stable to oxidation, the aromatic ring and the acetyl group could be susceptible to strong oxidizing agents.

  • Photostability: Aromatic ketones are known to absorb UV radiation, which can lead to photochemical reactions. Photodegradation may involve cleavage of the carbon-chlorine bonds or reactions involving the carbonyl group.

  • Thermal Stability: At elevated temperatures, organochlorine compounds can undergo decomposition. For this compound, this could involve dehalogenation or other fragmentation pathways, potentially releasing toxic fumes such as hydrogen chloride. Information on the related isomer, 2,2',4'-trichloroacetophenone, suggests that it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas when heated to decomposition.

Quantitative Stability Data

Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h< 5%2',3',4'-Trichloro-α-hydroxyacetophenone
Base Hydrolysis 0.1 M NaOH, RT, 4 h~ 20%2',3',4'-Trichloro-α-hydroxyacetophenone
Oxidation 3% H₂O₂, RT, 24 h~ 10%Oxidized aromatic ring species
Photolysis ICH compliant light source, solid state~ 15%Dechlorinated species
Thermal 80 °C, 48 h, solid state< 5%Minor decomposition products

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for forced degradation studies.[1][2][3] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be used for the stress studies.

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the final solution to a suitable concentration for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a defined period (e.g., 4 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the final solution to a suitable concentration for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Dilute the final solution to a suitable concentration for analysis.

Photolytic Degradation
  • Expose a solid sample of this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute both the exposed solution and the dark control to a suitable concentration for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a controlled temperature chamber (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • After the exposure period, cool the sample to room temperature.

  • Dissolve the sample in a suitable solvent to a known concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is required. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or phosphoric acid for improved peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development to monitor peak purity).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic and photolytic stress conditions.

G Proposed Degradation Pathway of this compound A This compound B Hydrolysis (Base-catalyzed) A->B D Photolysis (UV light) A->D C 2',3',4'-Trichloro-alpha-hydroxyacetophenone B->C E Dechlorinated Products (e.g., Dichloroacetophenones) D->E

Caption: Plausible degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the chemical stability of a compound like this compound.

G Experimental Workflow for Chemical Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis F Develop Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal Stress E->F G Analyze Stressed Samples F->G H Identify Degradants (LC-MS) G->H I Quantify Degradation G->I J Elucidate Degradation Pathways H->J K Assess Stability Profile I->K J->K

Caption: Workflow for conducting and evaluating forced degradation studies.

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability assessment can be conducted based on established scientific principles and regulatory guidelines. This technical guide provides the necessary framework for researchers and drug development professionals to investigate the stability of this compound. By following the outlined experimental protocols and utilizing appropriate analytical techniques, a robust understanding of its degradation pathways and intrinsic stability can be achieved. This knowledge is critical for making informed decisions during the drug development process, from formulation and packaging to defining appropriate storage conditions and shelf-life.

References

An In-depth Technical Guide to the Potential Biological Activities of Trichloroacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetophenones, a class of halogenated aromatic ketones, have emerged as versatile scaffolds in medicinal chemistry and drug discovery. Their unique chemical properties, conferred by the presence of chlorine atoms on the acetophenone backbone, make them valuable precursors for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of trichloroacetophenones, with a focus on their antimicrobial, anticancer, and nematicidal properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the potential mechanisms of action and key signaling pathways implicated in the biological effects of these compounds and their derivatives, visualized through schematic diagrams to aid in understanding complex biological processes.

Introduction

Trichloroacetophenones are substituted acetophenones characterized by the presence of three chlorine atoms. A prominent example is 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals.[1] The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the carbonyl group and the aromatic ring, rendering these compounds susceptible to a variety of chemical modifications. This reactivity has been exploited to generate a library of derivatives with a broad spectrum of biological activities. This guide will delve into the scientific literature to present a detailed account of these activities, providing researchers and drug development professionals with a solid foundation for future investigations.

Antimicrobial Activity

Trichloroacetophenones and their derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity

α-Haloacetophenones, including trichloroacetophenone analogs, have been identified as potential antibacterial agents.[2]

Quantitative Data:

CompoundBacterial StrainActivity MetricValueReference
2,2',4'-TrichloroacetophenoneXanthomonas oryzae pv. oryzae (Xoo)EC500.54 mg/L[2]
2,2',4'-TrichloroacetophenoneXanthomonas axonopodis pv. citri (Xac)EC502.02 mg/L[2]

Mechanism of Action:

The antibacterial mechanism of α-haloacetophenones is believed to involve the alkylation of essential biomolecules within the bacterial cell. The reactive α-halocarbonyl group can readily react with nucleophilic residues (such as cysteine or histidine) in enzymes and other proteins, leading to their inactivation and subsequent disruption of vital cellular processes.[3][4] This can inhibit key metabolic pathways, compromise cell wall integrity, or interfere with nucleic acid synthesis.[5]

Antifungal Activity

2,2',4'-Trichloroacetophenone is a crucial precursor in the synthesis of imidazole-based antifungal agents like isoconazole and miconazole.[6][7]

Mechanism of Action of Isoconazole:

Isoconazole, derived from 2,2',4'-trichloroacetophenone, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to the disruption of membrane integrity, increased permeability, and ultimately, fungal cell death.[8][9]

cluster_synthesis Synthesis cluster_action Mechanism of Action 2,2',4'-Trichloroacetophenone 2,2',4'-Trichloroacetophenone Isoconazole Isoconazole 2,2',4'-Trichloroacetophenone->Isoconazole Multi-step synthesis Isoconazole_action Isoconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase Isoconazole_action->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Isoconazole_action->Ergosterol_Biosynthesis Disrupts Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Ergosterol_Biosynthesis->Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to loss of Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Results in

Synthesis and Mechanism of Action of Isoconazole.

Anticancer Activity

Derivatives of acetophenones, particularly chalcones (benzylideneacetophenones), have shown significant promise as anticancer agents.[10] While direct studies on the anticancer activity of trichloroacetophenones are limited, their potential can be inferred from the activities of their derivatives.

Potential Mechanisms of Action:

Chalcones have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating key signaling pathways.[11]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[11]

  • Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that supply nutrients to tumors.[8]

  • Modulation of Signaling Pathways: Chalcones are known to interfere with critical signaling pathways involved in cancer progression, such as the p53 and NF-κB pathways.[8][12][13]

Chalcones Chalcones p53_pathway p53 Pathway Chalcones->p53_pathway Modulates NFkB_pathway NF-κB Pathway Chalcones->NFkB_pathway Modulates Apoptosis Apoptosis p53_pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis NFkB_pathway->Angiogenesis_Inhibition Anticancer_Effects Anticancer Effects Apoptosis->Anticancer_Effects Cell_Cycle_Arrest->Anticancer_Effects Angiogenesis_Inhibition->Anticancer_Effects

Anticancer Mechanisms of Chalcones.

Nematicidal Activity

Acetophenones and their chalcone derivatives have demonstrated activity against root-knot nematodes, which are significant agricultural pests.[14]

Quantitative Data:

CompoundNematode SpeciesActivity MetricValueReference
4-nitroacetophenoneMeloidogyne incognitaEC50 (24h)12 ± 5 mg L-1[14]
4-iodoacetophenoneMeloidogyne incognitaEC50 (24h)15 ± 4 mg L-1[14]

The nematicidal potential of trichloroacetophenones warrants further investigation, given the activity of related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Trichloroacetophenone Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection/Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination.

Materials:

  • Test compound (trichloroacetophenone)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[16]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of the trichloroacetophenone in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).[18]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[19]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[15] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[19]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (trichloroacetophenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the trichloroacetophenone in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[22]

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using histidine-requiring strains of Salmonella typhimurium.[6][15]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)[23]

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound (trichloroacetophenone)

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • Incubator

Procedure:

  • Preparation:

    • Prepare overnight cultures of the Salmonella tester strains.[2]

  • Exposure:

    • In a test tube, combine the tester strain, the test compound at various concentrations, and either a buffer or the S9 fraction (to assess for metabolites that may be mutagenic).[2]

  • Plating:

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.[6]

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.[15]

  • Scoring:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[23]

Conclusion

Trichloroacetophenones represent a promising class of compounds with a diverse range of potential biological activities. Their established role as precursors to potent antifungal agents, coupled with the demonstrated antibacterial and nematicidal activities of related compounds, underscores their importance in the development of new therapeutic and agricultural agents. The versatile nature of their chemical structure allows for the generation of a vast array of derivatives, offering a rich platform for structure-activity relationship studies and the optimization of biological efficacy. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Further research into the specific molecular targets and mechanisms of action of trichloroacetophenones is warranted to fully unlock their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate for pharmaceuticals and agrochemicals. While the initial query suggested synthesis from m-dichlorobenzene, electrophilic aromatic substitution principles indicate that this starting material would not yield the desired 2',3',4'- substitution pattern. Therefore, this document details the more chemically feasible synthesis via the Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride. This protocol offers a robust methodology for obtaining the target compound and includes detailed experimental procedures, quantitative data summaries, and visualizations of the experimental workflow and a representative signaling pathway for acetophenone derivatives.

Introduction: The Synthetic Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the substitution of an acyl group onto an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

In the case of the target molecule, this compound, the chloro substituents are located at the 2', 3', and 4' positions. A synthesis commencing from m-dichlorobenzene (1,3-dichlorobenzene) would be expected to yield primarily the 2',4'- and 2',6'-dichloro isomers upon acylation, due to the ortho- and para-directing nature of the chlorine atoms. To achieve the 2',3',4'-trichloro substitution pattern, a starting material with the appropriate substitution is necessary. The logical precursor for the 3',4'-dichlorophenyl moiety is 1,2-dichlorobenzene. The subsequent chloroacetylation introduces the chloroacetyl group, resulting in the final product.

Experimental Protocols

This section details the experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of 1,2-dichlorobenzene.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.1 mol scale)
1,2-DichlorobenzeneC₆H₄Cl₂147.0014.7 g (0.1 mol)
Chloroacetyl ChlorideC₂H₂Cl₂O112.9412.4 g (0.11 mol)
Anhydrous Aluminum ChlorideAlCl₃133.3421.3 g (0.16 mol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
Crushed IceH₂O18.02200 g
Concentrated Hydrochloric AcidHCl36.4620 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL
Brine (Saturated NaCl solution)NaCl58.44100 mL
Anhydrous Sodium SulfateNa₂SO₄142.0420 g
Ethanol (for recrystallization)C₂H₅OH46.07As needed

2.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (for HCl)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

2.3. Detailed Synthesis Protocol

  • Reaction Setup: Assemble a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Initial Charging: Charge the flask with 1,2-dichlorobenzene (14.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (21.3 g, 0.16 mol) to the stirred solution. The addition is exothermic.

  • Acylating Agent Addition: In the dropping funnel, place a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (50 mL each). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,2-Dichlorobenzene14.7 g (0.1 mol)
Chloroacetyl Chloride12.4 g (0.11 mol)
Anhydrous Aluminum Chloride21.3 g (0.16 mol)
Reaction Conditions
Temperature0-5 °C (addition), Room Temperature (reaction)
Reaction Time3-4 hours
Product Information
ProductThis compound
Molecular FormulaC₈H₅Cl₃O
Molecular Weight223.48 g/mol
Theoretical Yield22.35 g
AppearanceOff-white to pale yellow crystalline solid

Visualizations

4.1. Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. charge_reactants Charge flask with 1,2-dichlorobenzene and DCM. setup->charge_reactants cool Cool to 0-5 °C in an ice bath. charge_reactants->cool add_catalyst Add anhydrous AlCl₃ portion-wise. cool->add_catalyst add_acyl Dropwise add chloroacetyl chloride in DCM. add_catalyst->add_acyl react Stir at room temperature for 2-3 hours. add_acyl->react monitor Monitor reaction by TLC. react->monitor quench Quench reaction in ice/HCl mixture. monitor->quench extract Extract with DCM. quench->extract wash Wash with H₂O, NaHCO₃, and brine. extract->wash dry Dry over Na₂SO₄ and concentrate. wash->dry purify Recrystallize from ethanol. dry->purify product Obtain pure this compound purify->product G acetophenone Acetophenone Derivative (e.g., tHGA) nfkb_pathway NF-κB Signaling Pathway acetophenone->nfkb_pathway Inhibits cox COX Enzymes acetophenone->cox Inhibits lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 Activates tlr4->nfkb_pathway Activates nfkb_pathway->cox Upregulates prostaglandins Prostaglandins cox->prostaglandins Produces inflammation Inflammatory Response prostaglandins->inflammation

Application Notes and Protocols for the Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trichloroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites, allowing for further functionalization to produce a variety of more complex molecules. This document provides a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation, based on established methodologies for related polychlorinated aromatic compounds. The primary application of structurally similar compounds, such as 2',2',4'-trichloroacetophenone, is in the synthesis of antifungal agents like isoconazole and miconazole nitrate.[1][2]

Principle of Synthesis: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene.[3][4][5] In this electrophilic aromatic substitution reaction, an acyl group (in this case, an acetyl group from acetyl chloride) is introduced onto the aromatic ring. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent by forming a highly electrophilic acylium ion.[4][6][7]

Experimental Data

While specific experimental data for the synthesis of this compound is not widely published, the following table presents representative data based on the analogous synthesis of 2',2',4'-trichloroacetophenone from 1,3-dichlorobenzene.[8] These values can serve as a starting point for the optimization of the synthesis of the 2',3',4'-isomer.

ParameterValueReference
Reactants
1,2,3-Trichlorobenzene(Theoretical) 0.1 molN/A
Acetyl Chloride(Theoretical) 0.11 mol[8]
Anhydrous Aluminum Chloride(Theoretical) 0.16 mol[8]
Reaction Conditions
Temperature30 - 60 °C[1][9]
Reaction Time3 - 5 hours[1][9]
Product Information
ProductThis compoundN/A
Molecular FormulaC₈H₅Cl₃O[10]
Molecular Weight223.48 g/mol [8]
AppearanceOff-white to yellow crystalline solid[2][10]
Theoretical Yield>90% (based on analogous reactions)[1][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of dichlorobenzenes.[1][8]

Materials:

  • 1,2,3-Trichlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (0.16 mol).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by the slow addition of 1,2,3-trichlorobenzene (0.1 mol).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (0.11 mol) dropwise from the dropping funnel to the stirred mixture. Control the rate of addition to maintain the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation and Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion ([CH₃CO]⁺) acetyl_chloride->acylium_ion + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl4_minus [AlCl₄]⁻ trichlorobenzene 1,2,3-Trichlorobenzene sigma_complex Sigma Complex (Arenium Ion) alcl4_minus->sigma_complex + [AlCl₄]⁻ trichlorobenzene->sigma_complex + [CH₃CO]⁺ product This compound sigma_complex->product - H⁺ hcl HCl regenerated_alcl3 AlCl₃ (regenerated) Experimental_Workflow start Start: Reagents setup Reaction Setup: 1,2,3-Trichlorobenzene, AlCl₃, CH₂Cl₂ start->setup addition Slow addition of Acetyl Chloride at 0-5 °C setup->addition reaction Stir at Room Temperature for 3-5 hours addition->reaction quench Quench with Ice and HCl reaction->quench extraction Extract with CH₂Cl₂ quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry over MgSO₄ wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation purification Recrystallization from Ethanol evaporation->purification end Final Product: This compound purification->end

References

Application Notes and Protocols: 2',4'-Dichloro-α-chloroacetophenone as a Key Intermediate in Isoconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole is a broad-spectrum azole antifungal agent used in the treatment of various fungal infections. Its synthesis involves a multi-step process wherein a substituted acetophenone serves as a crucial starting material. While the user specified 2',3',4'-trichloroacetophenone, a thorough review of the scientific literature indicates that the primary intermediate for isoconazole synthesis is 2',4'-dichloro-α-chloroacetophenone (also known as 2,4,ω-trichloroacetophenone or 2,2',4'-trichloroacetophenone). This document outlines the established synthetic pathway from this key intermediate to isoconazole nitrate, providing detailed experimental protocols and quantitative data for each step. The structural backbone of isoconazole contains a 2,4-dichlorophenyl group, making 2',4'-dichloro-α-chloroacetophenone the logical precursor.

This document provides a comprehensive guide for the synthesis of isoconazole nitrate, detailing the reduction of 2',4'-dichloro-α-chloroacetophenone, subsequent N-alkylation with imidazole, etherification, and final salt formation.

Synthesis Pathway Overview

The synthesis of isoconazole nitrate from 2',4'-dichloro-α-chloroacetophenone is a four-step process.[1]

  • Reduction: The carbonyl group of 2',4',dichloro-α-chloroacetophenone is reduced to a hydroxyl group to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

  • N-Alkylation: The resulting chloro-ethanol intermediate undergoes N-alkylation with imidazole to yield 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[2]

  • Etherification: The hydroxyl group of the imidazole derivative is then etherified using 2,6-dichlorobenzyl chloride.

  • Salt Formation: Finally, the isoconazole free base is converted to its more stable nitrate salt by treatment with nitric acid.

Below is a diagram illustrating the overall synthetic workflow.

Isoconazole_Synthesis_Workflow Start 2',4'-Dichloro-α-chloroacetophenone Intermediate1 1-(2,4-Dichlorophenyl)-2-chloro-ethanol Start->Intermediate1 Reduction Intermediate2 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole Intermediate1->Intermediate2 N-Alkylation (with Imidazole) Intermediate3 Isoconazole (Free Base) Intermediate2->Intermediate3 Etherification (with 2,6-Dichlorobenzyl chloride) End Isoconazole Nitrate Intermediate3->End Salt Formation (with Nitric Acid)

Caption: General synthesis workflow for Isoconazole Nitrate.

Quantitative Data Summary

The following tables summarize the reactants, reaction conditions, and yields for each step in the synthesis of isoconazole nitrate.

Table 1: Synthesis of 1-(2,4-dichlorophenyl)-2-chloro-ethanol (Reduction)

ReactantMolar RatioCatalystSolventTemperature (°C)Time (h)Yield (%)
2',4'-Dichloro-α-chloroacetophenone1Reducing AgentOrganic Solvent25 - 754 - 10High

Table 2: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole (N-Alkylation)

ReactantMolar RatioCatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
1-(2,4-Dichlorophenyl)-2-chloro-ethanol1Phase-transfer catalystToluene/Water40 - 804 - 11High
ImidazoleExcess

Table 3: Synthesis of Isoconazole (Etherification)

ReactantMolar RatioBaseCatalystSolventTemperature (°C)Time (h)
1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole1Sodium HydroxideTriethyl benzyl ammonium chlorideToluene~604
2,6-Dichlorobenzyl chloride~1

Table 4: Synthesis of Isoconazole Nitrate (Salt Formation)

ReactantReagentSolventYield (%)
Isoconazole (Free Base)Dilute Nitric AcidOrganic Phase40.7 - 47.3

Experimental Protocols

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-chloro-ethanol (Reduction)

This protocol is based on methodologies described in patent literature.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2',4'-dichloro-α-chloroacetophenone in an appropriate organic solvent.

  • Reduction: Add a suitable reducing agent to the solution.

  • Reaction Conditions: Maintain the reaction mixture at a temperature between 25-75°C for 4-10 hours.[1]

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

Step 2: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole (N-Alkylation)

This protocol is based on methodologies described in patent literature.[2]

  • Reaction Setup: Combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol, imidazole, a phase-transfer catalyst, and a two-phase solvent system (e.g., toluene and water) in a reaction vessel.

  • Reaction Conditions: Heat the mixture to a temperature between 40-80°C and stir vigorously for 4-11 hours.[1]

  • Isolation: After the reaction is complete, separate the organic phase.

  • Purification: Wash the organic phase with water and cool to -10 to 0°C to precipitate the crystalline product, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole. Further purify by recrystallization.[1]

Step 3: Synthesis of Isoconazole (Etherification)

This protocol is based on an example provided in a patent.

  • Reaction Setup: In a reaction flask, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst such as triethyl benzyl ammonium chloride.

  • Addition of Reagent: Add 2,6-dichlorobenzyl chloride to the mixture.

  • Reaction Conditions: Heat the reaction mixture to approximately 60°C for 4 hours.

  • Work-up: After the reaction, allow the mixture to cool and separate the organic (toluene) phase. Wash the organic phase twice with water.

Step 4: Synthesis of Isoconazole Nitrate (Salt Formation)

This protocol is based on an example provided in a patent.

  • Acidification: Slowly add dilute nitric acid dropwise to the organic phase obtained from the previous step.

  • Precipitation: A light yellow crystalline product, isoconazole nitrate, will precipitate out of the solution.

  • Purification: Collect the crystals by filtration and recrystallize from 95% ethanol to obtain the final purified product.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the intermediates and key reagents in the synthesis of isoconazole nitrate.

Isoconazole_Synthesis_Logic cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Etherification cluster_step4 Step 4: Salt Formation Start 2',4'-Dichloro-α-chloroacetophenone Reagent1 Reducing Agent Intermediate1 1-(2,4-Dichlorophenyl)-2-chloro-ethanol Start->Intermediate1 Reagent1->Intermediate1 Reagent2 Imidazole Intermediate2 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole Intermediate1->Intermediate2 Reagent2->Intermediate2 Reagent3 2,6-Dichlorobenzyl chloride Intermediate3 Isoconazole (Free Base) Intermediate2->Intermediate3 Reagent3->Intermediate3 Reagent4 Nitric Acid End Isoconazole Nitrate Intermediate3->End Reagent4->End

Caption: Logical progression of isoconazole nitrate synthesis.

References

Application Notes & Protocols for the Analytical Detection of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trichloroacetophenone is a halogenated aromatic ketone of interest in various fields of chemical and pharmaceutical research. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. This document provides detailed application notes and protocols for the analytical determination of this compound utilizing common laboratory techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this particular isomer are not extensively published, the following protocols are based on established methods for closely related trichloroacetophenone isomers and other chlorinated phenols, providing a strong foundation for method development and validation.

Analytical Methods

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most common and recommended methods are chromatography-based, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a suitable method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often after a derivatization step to improve its volatility and chromatographic behavior, although direct analysis is also possible.

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for other trichloroacetophenone isomers.[1][2][3]

1. Objective: To quantify this compound in a given sample using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Sample vials

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (e.g., Shimadzu LC-20AT)[3]

  • UV-Vis Detector (e.g., SPD-20A)[3]

  • C18 reversed-phase column (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)[3]

  • Data acquisition and processing software

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

5. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. HPLC Conditions: [3]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The ratio may need optimization. For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid) can be added.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

8. Quality Control:

  • Inject a blank (mobile phase) to check for any contamination.

  • Run a known standard periodically to check for instrument drift.

  • Perform spike and recovery experiments to assess matrix effects.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of chlorinated compounds and should be optimized for this compound.[4][5]

1. Objective: To identify and quantify this compound in a sample using GC-MS.

2. Materials and Reagents:

  • This compound standard (Purity ≥98%)

  • Hexane or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., acetic anhydride, if required)

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined septa

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC column suitable for chlorinated compounds (e.g., DB-5ms, HP-5ms)

  • Autosampler

  • Data acquisition and processing software

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 0.01 - 10 µg/mL).

5. Sample Preparation (Liquid-Liquid Extraction):

  • For aqueous samples, adjust the pH to be acidic.

  • Extract the sample with a suitable organic solvent like hexane or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume if necessary.

  • (Optional) Derivatization: If derivatization is needed to improve volatility, follow a standard protocol for acetylation with acetic anhydride in an alkaline medium.[5]

6. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from the mass spectrum of a standard.

7. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram by its retention time and mass spectrum.

  • For quantification in SIM mode, generate a calibration curve by plotting the peak area of characteristic ions of the working standards against their concentrations.

  • Determine the concentration in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the analytical methods. These values are indicative and should be determined experimentally during method validation.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/injection
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 ng/injection
**Linearity (R²) **>0.999>0.995
Recovery 90-110%85-115%
Precision (%RSD) <5%<10%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution SerialDilution Serial Dilution of Standard Standard->SerialDilution Sample Sample Dissolution & Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject Samples SerialDilution->HPLC Inject Standards DataAcquisition Data Acquisition HPLC->DataAcquisition Calibration Calibration Curve Generation DataAcquisition->Calibration Quantification Sample Quantification DataAcquisition->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis SamplePrep Sample Collection Extraction Liquid-Liquid Extraction SamplePrep->Extraction Drying Drying of Extract Extraction->Drying Concentration Concentration Drying->Concentration Injection Sample Injection Concentration->Injection GCMS GC-MS System Separation Chromatographic Separation GCMS->Separation Injection->GCMS Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Chalcone Synthesis Using 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are significant precursors in the biosynthesis of flavonoids and isoflavonoids. Both naturally occurring and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with an aldehyde that lacks an α-hydrogen. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[3][4]

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted 2',3',4'-Trichlorochalcones

This protocol describes a standard laboratory procedure for the synthesis of chalcones derived from 2',3',4'-trichloroacetophenone and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add the desired substituted benzaldehyde (10 mmol) and stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare a 40% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C by using an ice bath if necessary.

  • After the addition of the base is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 200 g of crushed ice.

  • Acidify the mixture by slowly adding 10% HCl with constant stirring until the pH is neutral.

  • The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Workflow for Chalcone Synthesis

General Workflow for Chalcone Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification A Dissolve this compound and Substituted Benzaldehyde in Ethanol B Add NaOH solution dropwise A->B 1. Reactants C Stir at Room Temperature (4-6h) B->C 2. Base Catalysis D Pour into ice water C->D E Neutralize with HCl D->E 3. Quenching F Filter the precipitate E->F 4. Precipitation G Recrystallize from Ethanol F->G 5. Purification H Pure Substituted 2',3',4'-Trichlorochalcone G->H Final Product

Caption: A flowchart illustrating the general laboratory procedure for the synthesis and purification of chalcones.

Data Presentation

The following tables summarize representative quantitative data for a series of hypothetical chalcones derived from this compound. This data is based on typical results for analogous halogenated chalcones and serves for illustrative purposes.

Table 1: Physicochemical Properties of Representative 2',3',4'-Trichlorochalcones

Compound IDR-group on BenzaldehydeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
TC-1 -HC₁₅H₉Cl₃O311.59110-11285
TC-2 4-ClC₁₅H₈Cl₄O346.04125-12788
TC-3 4-OCH₃C₁₆H₁₁Cl₃O₂341.62118-12082
TC-4 4-NO₂C₁₅H₈Cl₃NO₃356.59140-14290

Table 2: Representative Anticancer Activity (IC₅₀ in µM)

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
TC-1 15.220.525.1
TC-2 8.512.318.7
TC-3 25.830.135.4
TC-4 5.18.910.2
Doxorubicin 0.81.21.5

Table 3: Representative Antimicrobial Activity (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
TC-1 326464
TC-2 163232
TC-3 64128128
TC-4 163216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Biological Activities and Signaling Pathways

Chalcones have been shown to exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cell proliferation, survival, and inflammation.

Anticancer Activity and Apoptosis Induction

Many chalcone derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[5][6] This is often achieved through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.[7][8][9]

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. Some chalcones have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately triggering apoptosis.[7][10]

Inhibition of PI3K/Akt Pathway by Chalcones Chalcone Chalcone Derivative PI3K PI3K Chalcone->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Diagram showing the inhibitory effect of certain chalcones on the PI3K/Akt signaling pathway, leading to apoptosis.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival. Dysregulation of this pathway is common in cancer. Certain chalcones can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[8][9]

Modulation of MAPK Pathway by Chalcones Chalcone Chalcone Derivative MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) Chalcone->MAPK_pathway Modulates CellCycle Cell Cycle Arrest MAPK_pathway->CellCycle Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: Diagram illustrating how chalcones can modulate the MAPK signaling pathway to induce cell cycle arrest and apoptosis.

Antimicrobial Activity

The presence of halogen substituents on the aromatic rings of chalcones has been shown to enhance their antimicrobial activity.[11][12][13] These compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The exact mechanism of action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Conclusion

Chalcones synthesized from this compound represent a promising class of compounds for further investigation in drug discovery. The general protocols and representative data provided in these application notes offer a foundation for the synthesis and evaluation of these novel derivatives. Their potential to modulate key signaling pathways involved in cancer and their antimicrobial properties make them attractive candidates for the development of new therapeutic agents. Further research is warranted to synthesize and characterize specific 2',3',4'-trichlorochalcones and to elucidate their precise mechanisms of action.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the large-scale synthesis of 2',3',4'-trichloroacetophenone, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is based on the Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

Chemical Properties and Data
PropertyValue
Molecular Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Appearance White to light yellow crystalline solid
Melting Point 59-64 °C
Boiling Point 144 °C @ 8 mmHg
CAS Number 13608-87-2

Experimental Protocol: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents
MaterialGradeSupplier
1,2,3-Trichlorobenzene≥99%Major Chemical Supplier
Acetyl Chloride≥99%Major Chemical Supplier
Anhydrous Aluminum Chloride≥99%Major Chemical Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical Supplier
Hydrochloric Acid37% (concentrated)Major Chemical Supplier
Sodium BicarbonateSaturated SolutionIn-house preparation
Anhydrous Magnesium Sulfate≥97%Major Chemical Supplier
Ethanol95% or AbsoluteMajor Chemical Supplier
IceIn-house preparation
Safety Precautions

This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

  • 1,2,3-Trichlorobenzene: Irritating to the eyes, skin, and respiratory tract.[1][2] May be harmful if swallowed.[1]

  • Acetyl Chloride: Highly flammable liquid and vapor.[3][4] Reacts violently with water.[3][5] Causes severe skin burns and eye damage.[3]

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and hydrogen chloride gas.[6][7] Causes severe skin burns and eye damage.[7][8]

  • Dichloromethane: Suspected carcinogen. Handle with care.

  • Hydrogen Chloride Gas: Toxic and corrosive gas is evolved during the reaction and work-up. Ensure proper ventilation and consider a scrubbing system for large-scale reactions.

Experimental Workflow

G start Start setup Reaction Setup (Inert atmosphere) start->setup charge_reagents Charge 1,2,3-Trichlorobenzene, DCM, and AlCl₃ setup->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_acetyl_chloride Slowly add Acetyl Chloride cool->add_acetyl_chloride react Reaction at Room Temperature add_acetyl_chloride->react quench Quench with Ice/HCl react->quench extract Work-up and Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Filter wash->dry concentrate Solvent Removal dry->concentrate purify Purification by Recrystallization concentrate->purify characterize Characterization of Product purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup:

    • Assemble a multi-necked, round-bottom flask (or a glass-lined reactor for larger scales) equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to handle the evolved HCl).

    • Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen or argon).

  • Charging of Reagents:

    • In the reaction vessel, dissolve 1,2,3-trichlorobenzene (1.0 eq) in anhydrous dichloromethane (approx. 3-5 L per kg of 1,2,3-trichlorobenzene).

    • Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.3 eq) to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • Addition of Acetyl Chloride:

    • Once the aluminum chloride has been added and the temperature is stable at 0-5 °C, slowly add acetyl chloride (1.05-1.1 eq) dropwise from the addition funnel over a period of 1-2 hours.

    • Maintain the reaction temperature between 0-10 °C during the addition. A vigorous evolution of HCl gas will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching:

    • Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid (approx. 5-10% of the total reaction volume).

    • Carefully and slowly, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release a significant amount of HCl gas.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel (or an extraction vessel).

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10-20% of the initial solvent volume).

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine (saturated NaCl solution)

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

    • Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization
  • Appearance: White to light yellow crystalline solid.

  • Melting Point: 59-64 °C.

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.44 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.63 (s, 3H).

Troubleshooting
IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous.
Loss of product during work-upEnsure proper phase separation and complete extraction.
Formation of Impurities Reaction temperature too highMaintain strict temperature control during the addition of AlCl₃ and acetyl chloride.
Presence of moistureUse anhydrous reagents and solvents, and maintain an inert atmosphere.
Difficult Purification Oily productEnsure complete removal of solvent. If the product remains oily, consider column chromatography for purification.

Disclaimer: This protocol is intended for use by qualified professionals. All necessary safety precautions should be taken. The reaction conditions may need to be optimized for specific scales and equipment.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones through the reaction of 2',3',4'-trichloroacetophenone with various aromatic aldehydes via the Claisen-Schmidt condensation. Additionally, potential applications and biological activities of the resulting trichlorinated chalcone derivatives are discussed based on existing literature for structurally related compounds.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds belonging to the flavonoid family. They are widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of halogen atoms, such as chlorine, into the chalcone scaffold has been shown to enhance these biological activities.[2][4] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5]

This document outlines a general protocol for the synthesis of chalcones from this compound and various aromatic aldehydes. It also summarizes the potential biological applications of the resulting compounds based on studies of other chlorinated chalcones.

Data Presentation

The following tables present hypothetical quantitative data for the Claisen-Schmidt condensation of this compound with a selection of aromatic aldehydes. This data is intended to serve as a starting point for experimental design.

Table 1: Hypothetical Reaction Parameters for the Synthesis of Trichlorinated Chalcones

EntryAromatic AldehydeProduct NameReaction Time (h)Yield (%)Melting Point (°C)
1Benzaldehyde1-(2,3,4-trichlorophenyl)-3-phenylprop-2-en-1-one1285110-112
24-Chlorobenzaldehyde1-(2,3,4-trichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one1488125-127
34-Methoxybenzaldehyde1-(2,3,4-trichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one1290118-120
44-Nitrobenzaldehyde1-(2,3,4-trichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one1682135-137
52-Hydroxybenzaldehyde1-(2,3,4-trichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one1080105-107

Table 2: Illustrative Antimicrobial Activity of Trichlorinated Chalcones (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound (from Table 1)Staphylococcus aureusEscherichia coliCandida albicans
Product 1163232
Product 281616
Product 3326464
Product 4163216
Product 58168
Amoxicillin (Control)0.5--
Fluconazole (Control)--1

Table 3: Illustrative Cytotoxic Activity of Trichlorinated Chalcones (IC50 in µM) on Cancer Cell Lines

Compound (from Table 1)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Product 115.520.118.3
Product 28.212.510.8
Product 325.030.528.1
Product 412.718.915.4
Product 57.510.29.1
Doxorubicin (Control)0.81.21.0

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of this compound with an aromatic aldehyde.[2]

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Distilled Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the selected aromatic aldehyde in a minimal amount of ethanol with stirring.

  • Base Addition: While stirring the solution at room temperature, add 1.2 equivalents of solid NaOH or KOH pellets portion-wise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% HCl. A solid precipitate of the chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones against various microorganisms.

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Amoxicillin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the synthesized chalcones and control antibiotics in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (medium with inoculum only) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized chalcones on cancer cell lines.

Materials:

  • Synthesized chalcone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare various concentrations of the synthesized chalcones and the control drug in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone This compound Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack on Aldehyde Carbonyl Enolate->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation Alkoxide->Aldol Chalcone Chalcone Product Aldol->Chalcone Elimination of H₂O Aldol->Chalcone

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow Start Start: Reactant Preparation Reaction Claisen-Schmidt Condensation (Base-catalyzed, Room Temp) Start->Reaction Workup Work-up: Precipitation & Neutralization Reaction->Workup Isolation Isolation: Filtration & Washing Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization (TLC, MP, Spectroscopy) Purification->Characterization Bio_Eval Biological Evaluation (Antimicrobial, Anticancer Assays) Characterization->Bio_Eval End End: Data Analysis Bio_Eval->End

Caption: General experimental workflow for chalcone synthesis and evaluation.

Anticancer_Signaling_Pathway Chalcone Trichlorinated Chalcone ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS CellCycle Cell Cycle Arrest Chalcone->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A generalized signaling pathway for the anticancer activity of chalcones.

References

Application of 2',3',4'-Trichloroacetophenone in the Synthesis of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antifungal agents using 2',3',4'-trichloroacetophenone as a starting material. The methodologies focus on the synthesis of chalcones, pyrazoles, and triazoles, classes of compounds known for their broad-spectrum biological activities, including antifungal properties.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the development of novel antifungal agents with unique mechanisms of action. This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Its polychlorinated phenyl ring is a key structural feature that can enhance the biological activity of the resulting molecules. This document outlines synthetic pathways to leverage this starting material for the creation of new potential antifungal drugs.

Synthetic Pathways

This compound can be utilized in several synthetic routes to generate compounds with potential antifungal activity. The primary pathways involve its use as a ketone in condensation reactions to form chalcones, which can then be converted to pyrazoles. Alternatively, the α-carbon of the acetophenone can be functionalized to synthesize triazole derivatives.

Synthesis_Pathways This compound This compound Chalcone Trichlorophenyl Chalcone This compound->Chalcone Claisen-Schmidt Condensation Alpha_Halo α-Halo-2',3',4'- trichloroacetophenone This compound->Alpha_Halo e.g., NBS, Br2 Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Chalcone Pyrazole Trichlorophenyl Pyrazole (Antifungal Candidate 1) Chalcone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Halogenation α-Halogenation Triazole_Product Trichlorophenyl Triazole (Antifungal Candidate 2) Alpha_Halo->Triazole_Product Nucleophilic Substitution Triazole_Nucleophile 1,2,4-Triazole Triazole_Nucleophile->Triazole_Product

Figure 1: Synthetic routes from this compound to potential antifungal agents.

Data Summary: Antifungal Activity of Related Compounds

While specific antifungal activity data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for structurally related chlorinated chalcones, pyrazoles, and triazoles against common fungal pathogens. This data provides a benchmark for the potential efficacy of the proposed synthesized compounds.

Compound ClassDerivativeCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Reference Compound (MIC, µg/mL)
Chalcone 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one16328Fluconazole (0.25-4)
1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one8164Amphotericin B (0.25-1)
Pyrazole 5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1-phenyl-4,5-dihydropyrazole482Fluconazole (0.25-4)[1]
3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole16328Itraconazole (0.06-1)
Triazole 1-((2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl)oxy)benzene0.520.25Voriconazole (0.03-0.5)
2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol0.2510.125Fluconazole (0.25-4)

Experimental Protocols

The following are detailed protocols for the synthesis of antifungal agent candidates starting from this compound.

Protocol 1: Synthesis of Trichlorophenyl Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Deionized water

  • Crushed ice

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected aromatic aldehyde in 50 mL of ethanol.

  • Cool the flask in an ice bath and slowly add 10 mL of a 20% aqueous NaOH solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from ethanol.

Chalcone_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve this compound and Aryl Aldehyde in Ethanol Base_Addition Add NaOH solution dropwise in an ice bath Reactants->Base_Addition Stirring Stir at room temperature for 12-24 hours Base_Addition->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Precipitation Pour into crushed ice and acidify Monitoring->Precipitation Filtration Collect solid by vacuum filtration and wash with water Precipitation->Filtration Drying Dry the solid product Filtration->Drying Recrystallization Purify by recrystallization from ethanol Drying->Recrystallization

Figure 2: Workflow for the synthesis of trichlorophenyl chalcones.
Protocol 2: Synthesis of Trichlorophenyl Pyrazoles from Chalcones

This protocol details the cyclocondensation reaction of a trichlorophenyl chalcone with hydrazine hydrate to form a pyrazole derivative.

Materials:

  • Trichlorophenyl chalcone (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5 mmol of the trichlorophenyl chalcone in 30 mL of absolute ethanol.

  • Add 10 mmol of hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • The resulting precipitate (pyrazole) is collected by vacuum filtration, washed with water, and dried.

  • The crude pyrazole can be purified by recrystallization from an appropriate solvent such as ethanol or a mixture of ethanol and water.

Protocol 3: Synthesis of a Trichlorophenyl Triazole Derivative

This protocol describes the synthesis of a triazole-containing compound from this compound via an α-bromo intermediate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalyst)

  • Carbon tetrachloride (CCl4)

  • 1,2,4-Triazole

  • Potassium carbonate (K2CO3)

  • Acetonitrile

Procedure:

Step 1: α-Bromination of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of CCl4.

  • Add 11 mmol of NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and filter off the succinimide.

  • Evaporate the solvent under reduced pressure to obtain the crude α-bromo-2',3',4'-trichloroacetophenone. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

  • In a round-bottom flask, combine the crude α-bromo-2',3',4'-trichloroacetophenone (10 mmol), 12 mmol of 1,2,4-triazole, and 15 mmol of potassium carbonate in 50 mL of acetonitrile.[2]

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[3]

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • The crude triazole derivative can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

Protocol 4: Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive controls

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Prepare fungal inoculums in RPMI-1640 medium, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Serially dilute the stock solutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Add the fungal inoculum to each well. Include wells with inoculum only (growth control) and medium only (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation and Reading Stock_Solutions Prepare stock solutions of compounds in DMSO Serial_Dilution Perform serial dilutions of compounds in a 96-well plate Stock_Solutions->Serial_Dilution Fungal_Inoculum Prepare and standardize fungal inoculum Inoculation Add fungal inoculum to each well Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Controls Include growth and sterility controls Inoculation->Controls Incubation Incubate plates at 35°C for 24-48 hours Controls->Incubation MIC_Determination Determine MIC by observing growth inhibition Incubation->MIC_Determination

Figure 3: Workflow for antifungal susceptibility testing.

Mechanism of Action Insights

The potential antifungal mechanisms of the synthesized compounds are likely to be similar to those of their parent classes.

  • Chalcones: The α,β-unsaturated ketone moiety in chalcones is crucial for their biological activity. They are known to interact with cellular nucleophiles, such as the thiol groups of enzymes and proteins, leading to the disruption of cellular functions.

  • Pyrazoles: Pyrazole derivatives can exhibit a wide range of biological activities. Their mechanism as antifungal agents is not fully elucidated but may involve the inhibition of key fungal enzymes.

  • Triazoles: Triazole antifungals are well-established inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Triazole_MoA Triazole_Compound Trichlorophenyl Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Compound->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Membrane_Disruption Disrupted Membrane Integrity and Function Ergosterol_Biosynthesis->Membrane_Disruption Depletion of Ergosterol leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 4: Proposed mechanism of action for triazole antifungal agents.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of novel chalcone, pyrazole, and triazole derivatives with potential antifungal activity. The protocols provided herein offer a systematic approach to the synthesis and evaluation of these compounds. The presence of the trichlorophenyl moiety is anticipated to confer potent biological activity, making this a promising avenue for the discovery of new antifungal drug candidates. Further optimization of the synthesized lead compounds can be pursued to enhance their efficacy and selectivity.

References

Application Note: Chromatographic Separation of 2',3',4'-Trichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a general framework and starting protocols for the separation of 2',3',4'-trichloroacetophenone and its potential positional isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the structural similarity of these isomers, achieving baseline resolution is a significant analytical challenge. This document provides recommended starting conditions for both HPLC and GC methodologies, which can be optimized to suit specific sample matrices and analytical requirements. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Trichloroacetophenone and its isomers are important intermediates in the synthesis of various fine chemicals and pharmaceuticals. The isomeric purity of these compounds is critical as different isomers can exhibit varied reactivity and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related compounds. This note outlines starting points for developing separation methods using both reversed-phase HPLC and capillary GC.

Experimental Protocols

2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary technique for the separation of non-volatile, polar to moderately non-polar compounds.[1] For trichloroacetophenone isomers, a C18 stationary phase is a logical starting point due to its wide applicability in separating aromatic compounds.[1]

Recommended HPLC Starting Conditions:

ParameterRecommended ConditionNotes
Column C18 Reversed-Phase (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)A C18 column is a good initial choice for separating isomers based on hydrophobicity.[1] Phenyl-Hexyl or PFP columns could offer alternative selectivity.
Mobile Phase Acetonitrile:Water (70:30, v/v)The ratio of organic modifier to water is a critical parameter for optimizing resolution.[1]
Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for acidic analytes and is necessary for MS-compatibility when using formic acid.[2][3]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.[1]
Column Temperature 25 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV-Vis at 220 nm or 254 nmThe selection of wavelength should be optimized based on the UV spectra of the isomers.
Injection Volume 10 µLThis should be kept low to prevent band broadening.

Sample Preparation:

  • Prepare a stock solution of the mixed isomers at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 10-50 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2.2. Gas Chromatography (GC)

For volatile and thermally stable compounds like trichloroacetophenone isomers, gas chromatography offers high resolution. A weakly polar capillary column is often suitable for separating such isomers.[4]

Recommended GC Starting Conditions:

ParameterRecommended ConditionNotes
Column HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm x 0.5 µmThis type of column provides good selectivity for a wide range of aromatic compounds.[4]
Carrier Gas Nitrogen or HeliumNitrogen was specified in a similar separation.[4]
Flow Rate 1.0 mL/min (constant flow)[4]
Injector Temperature 250 °CShould be high enough to ensure rapid vaporization of the sample.[4]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C[4]
Oven Program Isothermal at 170 °CAn initial isothermal run is recommended. A temperature gradient may be necessary to improve separation.[4]
Injection Volume 1 µL
Split Ratio 50:1A split injection is recommended to avoid column overload.

Sample Preparation:

  • Prepare a stock solution of the mixed isomers at a concentration of 1 mg/mL in a suitable solvent such as hexane or ethyl acetate.

  • Dilute the stock solution to a working concentration of approximately 20-100 µg/mL.

Data Presentation

Successful separation of the isomers should yield distinct peaks in the chromatogram. The following table illustrates how quantitative data from a hypothetical successful separation could be presented.

Table 1: Hypothetical HPLC Separation Data for Trichloroacetophenone Isomers

IsomerRetention Time (min)Peak AreaResolution (Rs)Tailing Factor
Isomer 18.5125000-1.1
Isomer 29.21320002.11.2
Isomer 310.11180002.51.1

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for developing and validating a chromatographic method for the separation of this compound isomers.

Chromatographic_Method_Development start Start: Define Analytical Goal (Separation of Isomers) method_selection Method Selection (HPLC vs. GC) start->method_selection hplc_dev HPLC Method Development method_selection->hplc_dev HPLC Chosen gc_dev GC Method Development method_selection->gc_dev GC Chosen hplc_params Select Column (e.g., C18) Select Mobile Phase (ACN:H2O) Select Detector (UV) hplc_dev->hplc_params gc_params Select Column (e.g., HP-5) Select Carrier Gas (N2) Select Detector (FID) gc_dev->gc_params optimization Optimization of Parameters (Gradient, Flow Rate, Temp.) hplc_params->optimization gc_params->optimization validation Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness) optimization->validation documentation Documentation (Application Note & Protocol) validation->documentation end End: Final Method documentation->end

Caption: Workflow for Chromatographic Method Development.

References

2',3',4'-Trichloroacetophenone: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trichloroacetophenone, systematically known as 2-chloro-1-(3,4-dichlorophenyl)ethanone, is a halogenated aromatic ketone that serves as a valuable and reactive building block in organic synthesis. Its utility is primarily centered on the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of an α-chloro ketone functionality makes it highly susceptible to nucleophilic substitution and cyclocondensation reactions, providing a straightforward entry to complex molecular scaffolds. These notes detail the application of this compound in the synthesis of thiazole and thiazolidinedione derivatives, compounds with demonstrated potential in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Appearance Off-white to yellow crystalline solid[1]
CAS Number 42981-08-8
Melting Point 47-54 °C
Boiling Point 130-135 °C at 4 mmHg

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, including thiazoles and thiazolidinediones. These scaffolds are prevalent in a multitude of biologically active compounds.

Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings from α-haloketones and a thioamide, most commonly thiourea. The reaction of this compound with thiourea yields 2-amino-4-(3,4-dichlorophenyl)thiazole, a compound with potential applications in the development of antimicrobial and anti-inflammatory agents.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole from this compound and thiourea.

Materials:

  • This compound (2-chloro-1-(3,4-dichlorophenyl)ethanone)

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • To this solution, add thiourea (1.2 mmol).

  • Heat the reaction mixture to reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data:

ProductStarting MaterialReagentSolventYieldMelting Point (°C)
2-Amino-4-(3,4-dichlorophenyl)thiazoleThis compoundThioureaEthanol95%169-171

Spectroscopic Data for 2-Amino-4-(4-chlorophenyl)thiazole (a structurally similar compound): [3]

  • IR (KBr, cm⁻¹): 3438, 3284 (NH₂ stretch)

  • ¹H NMR (DMSO-d₆, δ ppm): 12.65 (1H, s, NHCO), 7.85 (2H, d, J=8.5 Hz, Ar-H), 7.45 (2H, d, J=8.5 Hz, Ar-H), 4.41 (2H, s, CH₂CO)

  • MS (m/z, %): 210 [M]⁺ (100%)

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start This compound + Thiourea in Ethanol reflux Reflux (3-5h) start->reflux precipitation Precipitation in Cold Water reflux->precipitation neutralization Neutralization with NaHCO3 precipitation->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization filtration->purification product 2-Amino-4-(3,4-dichlorophenyl)thiazole purification->product

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole.

Synthesis of Thiazolidinedione Derivatives

This compound can be utilized as a starting material for the synthesis of thiazolidine-2,4-dione derivatives. These compounds are of significant interest in drug discovery, particularly as potential anticancer agents. The synthesis involves a multi-step process beginning with the reaction of this compound with thiazolidine-2,4-dione, followed by further functionalization.

Experimental Protocol: Synthesis of (E/Z)-3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione [4]

This protocol details the synthesis of a specific thiazolidinedione derivative with potential anticancer activity.

Step 1: Synthesis of 3-(2-(3,4-dichlorophenyl)-2-oxoethyl)thiazolidine-2,4-dione

  • A mixture of this compound (1 mmol) and thiazolidine-2,4-dione (1 mmol) is reacted in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • The intermediate product, 3-(2-(3,4-dichlorophenyl)-2-oxoethyl)thiazolidine-2,4-dione, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of (E/Z)-3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione [4]

Materials:

  • 3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)thiazolidine-2,4-dione (1 mmol, 0.304 g)

  • 3,4,5-Trimethoxybenzaldehyde (1.2 mmol, 0.235 g)

  • Chloroform

  • n-Hexane

Procedure:

  • The synthesis is carried out according to a general method for the preparation of such derivatives.

  • The residue from the reaction is purified by column chromatography using a mixture of chloroform/n-hexane (4:1) as the eluent.

Quantitative Data: [4]

ProductStarting MaterialYieldMelting Point (°C)
(E/Z)-3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)thiazolidine-2,4-dione58%157–158

Spectroscopic Data: [4]

  • ¹H NMR (500 MHz, CDCl₃): δ ppm 3.94 (d, J = 2 Hz, 9H), 5.14 (s, 2H), 6.78 (s, 2H), 7.64 (d, J = 8.5 Hz, 1H), 7.84 (dd, J = 8.4 Hz, J = 2 Hz, 1H), 7.89 (s, 1H), 8.96 (d, J = 2 Hz, 1H).

  • MS (ESI⁺) (%): 987.9 ([2M + Na]⁺, 100%), 167.24 (C₉H₁₁O₃⁺; trimethoxybenzyl cation, 90%).

Reaction Scheme: Synthesis of Thiazolidinedione Derivative

Thiazolidinedione_Synthesis start This compound + Thiazolidine-2,4-dione intermediate 3-(2-(3,4-Dichlorophenyl)-2-oxoethyl) thiazolidine-2,4-dione start->intermediate Base, Solvent product (E/Z)-3-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-5- (3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione intermediate->product reagent + 3,4,5-Trimethoxy- benzaldehyde reagent->product

Caption: Synthesis of a thiazolidinedione derivative from this compound.

Biological Activity and Signaling Pathways

While specific biological data for derivatives of this compound are limited in the readily available literature, the thiazole and thiazolidinedione scaffolds are well-established pharmacophores with a broad range of biological activities.

  • Thiazole Derivatives: Many thiazole-containing compounds exhibit significant antifungal , antibacterial , anti-inflammatory , and anticancer activities.[1][5][6][7] The anticancer effects of some thiazole derivatives are attributed to their ability to interfere with DNA synthesis and inhibit enzymes like topoisomerase II.[8]

  • Thiazolidinedione Derivatives: This class of compounds is particularly known for its anticancer properties.[4] The mechanism of action for some anticancer thiazolidinediones involves the induction of apoptosis in cancer cells.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by derivatives of this compound. The provided synthetic protocols offer a foundation for generating a library of these compounds for comprehensive biological screening and mechanism of action studies.

Logical Relationship: From Building Block to Biological Activity

Logical_Flow start This compound (Building Block) synthesis Heterocyclic Synthesis (e.g., Hantzsch, etc.) start->synthesis derivatives Thiazole & Thiazolidinedione Derivatives synthesis->derivatives activity Potential Biological Activities derivatives->activity anticancer Anticancer activity->anticancer antifungal Antifungal activity->antifungal anti_inflammatory Anti-inflammatory activity->anti_inflammatory

Caption: Relationship between the starting material and potential therapeutic applications.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of thiazole and thiazolidinedione derivatives demonstrate its utility as a versatile building block in drug discovery and medicinal chemistry. The resulting compounds, bearing the 3,4-dichlorophenyl moiety, are promising candidates for further investigation into their pharmacological properties and mechanisms of action. The structured data and workflows presented aim to facilitate the research and development of novel therapeutics based on this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2',3',4'-Trichloroacetophenone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 2',3',4'-Trichloroacetophenone. The primary and most common synthetic route for this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low or no yield in the synthesis of this compound is typically attributed to several critical factors:

  • Moisture Contamination: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or starting materials will react with and deactivate the catalyst.

  • Inactive Catalyst: The quality of the Lewis acid is paramount. An old or improperly stored bottle of aluminum chloride may have already been partially hydrolyzed, reducing its catalytic activity.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount (at least one equivalent) of the catalyst relative to the acylating agent is required. Using a catalytic amount will result in incomplete conversion. It is common practice to use a slight excess of the catalyst.

  • Deactivated Aromatic Ring: 1,2-Dichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the electron-withdrawing nature of the two chlorine atoms. This deactivation makes the aromatic ring less nucleophilic and slows down the rate of electrophilic aromatic substitution.

  • Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with a deactivated substrate like 1,2-dichlorobenzene. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products can be due to:

  • Isomeric Products: The Friedel-Crafts acylation of 1,2-dichlorobenzene can potentially yield two isomers: the desired this compound and the 2',4',5'-Trichloroacetophenone isomer. The substitution pattern is directed by the chlorine atoms on the benzene ring.

  • Side Reactions: At higher temperatures, side reactions such as dehalogenation-acylation or rearrangement of the acyl group can occur, leading to a mixture of products.

  • Impure Starting Materials: The presence of impurities in the 1,2-dichlorobenzene or chloroacetyl chloride can lead to the formation of undesired byproducts.

Issue: Product Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended procedures?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane.

  • Washing: The organic layer should be washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Recrystallization: The crude product, after removal of the solvent, is typically a solid that can be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexanes and ethyl acetate.[1] The choice of solvent will depend on the impurities present.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for the Friedel-Crafts acylation of 1,2-dichlorobenzene. Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may result in lower yields.[2]

Q2: What is the ideal molar ratio of reactants and catalyst?

A2: A common starting point for the molar ratio is 1 equivalent of 1,2-dichlorobenzene, 1.1 to 1.2 equivalents of chloroacetyl chloride, and 1.1 to 1.3 equivalents of anhydrous aluminum chloride. A slight excess of the acylating agent and catalyst is used to ensure complete conversion of the starting material.

Q3: What is the recommended reaction temperature and time?

A3: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and may require heating to 40-60 °C for several hours to drive the reaction to completion. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: What are the potential side products in this reaction?

A4: The primary potential side product is the isomeric 2',4',5'-Trichloroacetophenone. The formation of this isomer is a result of acylation at the alternative available position on the 1,2-dichlorobenzene ring. The ratio of isomers can be influenced by the reaction conditions.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Aryl Ketones in Friedel-Crafts Acylation

CatalystAromatic SubstrateAcylating AgentYield (%)Reference
AlCl₃1,3-DichlorobenzeneChloroacetyl chloride93.1[3]
FeCl₃AnisoleAcetic anhydride94[4]
ZnCl₂ (supported)AnisoleAcetic anhydride88[5]
Yb(OTf)₃Substituted BenzenesN/A93[2]

Note: Data for various Friedel-Crafts acylation reactions are presented to illustrate the efficacy of different catalysts. The yield for this compound synthesis will be dependent on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced during the reaction). The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 1,2-dichlorobenzene (1 equivalent) and chloroacetyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC or GC. If the reaction is sluggish, it may be necessary to heat the mixture to 40-50 °C for an additional 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture back down to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere charge 2. Charge AlCl3 and Anhydrous DCM, Cool to 0 °C setup->charge add 3. Add 1,2-Dichlorobenzene and Chloroacetyl Chloride Solution Dropwise charge->add react 4. Stir at Room Temperature, Monitor by TLC/GC (Optional Heating) add->react quench 5. Quench Reaction Mixture in Ice/HCl react->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer with H₂O, NaHCO₃, and Brine extract->wash dry 8. Dry with MgSO₄/Na₂SO₄ and Concentrate wash->dry recrystallize 9. Recrystallize Crude Solid from Ethanol dry->recrystallize product Pure this compound recrystallize->product troubleshooting_logic cluster_moisture Moisture Contamination cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield? check_glassware Glassware Flame-Dried? start->check_glassware check_reagents Reagents Anhydrous? start->check_reagents check_atmosphere Inert Atmosphere Used? start->check_atmosphere check_catalyst_quality Fresh/High-Quality AlCl₃? start->check_catalyst_quality check_catalyst_amount Stoichiometric Amount of AlCl₃ Used? start->check_catalyst_amount check_temperature Optimal Temperature Profile Followed? start->check_temperature check_time Sufficient Reaction Time? start->check_time solution Implement Corrective Actions: - Ensure anhydrous conditions - Use fresh, stoichiometric catalyst - Optimize temperature and time check_glassware->solution check_reagents->solution check_atmosphere->solution check_catalyst_quality->solution check_catalyst_amount->solution check_temperature->solution check_time->solution

References

Technical Support Center: Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',4'-Trichloroacetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

Issue 1: Low or No Product Yield

  • Q1: My Friedel-Crafts acylation of 1,2,3-trichlorobenzene is resulting in a very low yield or no product at all. What are the likely causes?

    A1: Low or no yield in this specific reaction is often due to the highly deactivated nature of the 1,2,3-trichlorobenzene ring. The three electron-withdrawing chlorine atoms significantly reduce the ring's nucleophilicity, making it less reactive towards electrophilic aromatic substitution.[1] Other common causes include:

    • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction setup (glassware, solvent, reagents) will deactivate it.[1][2][3]

    • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can inhibit catalytic turnover. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.[1][3]

    • Suboptimal Reaction Temperature: Due to the deactivated substrate, higher temperatures may be required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition.[1]

    • Poor Quality Reagents: Impurities in the 1,2,3-trichlorobenzene or the chloroacetyl chloride can interfere with the reaction.

  • Q2: How can I improve the yield of my reaction?

    A2: To improve the yield, consider the following troubleshooting steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and fresh, high-purity reagents.[1][2]

    • Use Fresh, Active Catalyst: Use a freshly opened bottle of aluminum chloride or one that has been stored correctly in a desiccator. The catalyst should be a fine, free-flowing powder.[2]

    • Increase Catalyst Loading: If you are using a substoichiometric amount of catalyst, try increasing it to at least 1.1-1.2 equivalents relative to the limiting reagent.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. A temperature range of 60-80°C is often a good starting point for deactivated substrates.

    • Increase Reaction Time: Deactivated substrates may require longer reaction times for complete conversion. Monitor the reaction over an extended period.

Issue 2: Formation of Multiple Products

  • Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be?

    A3: In the acylation of 1,2,3-trichlorobenzene, the most likely byproducts are regioisomers of the desired this compound. Although the acyl group is deactivating and generally prevents polysubstitution, the initial acylation can occur at different positions on the ring.[4] The directing effects of the three chloro groups determine the possible isomers. Other less common byproducts could include products from the acylation of the solvent or impurities.

  • Q4: How can I minimize the formation of isomeric byproducts?

    A4: Controlling regioselectivity in Friedel-Crafts acylation of substituted benzenes can be challenging.

    • Solvent Choice: The choice of solvent can sometimes influence the ratio of isomers. Less polar solvents at lower temperatures may favor the kinetic product, while more polar solvents at higher temperatures can favor the thermodynamic product.[4]

    • Purification: Careful column chromatography is often the most effective way to separate the desired isomer from any byproducts. Monitoring the separation with a suitable analytical technique (e.g., GC-MS or HPLC) is recommended.

Frequently Asked Questions (FAQs)

  • Q5: What are the primary side reactions in the synthesis of this compound?

    A5: The primary side reaction is the formation of regioisomers. Due to the directing effects of the three chloro substituents on the 1,2,3-trichlorobenzene ring, acylation can potentially occur at different positions, leading to a mixture of products. While polysubstitution is a known side reaction in Friedel-Crafts chemistry, it is less likely here because the initial acylation deactivates the ring to further electrophilic attack.[5][6]

  • Q6: Why is 1,2,3-trichlorobenzene a difficult substrate for Friedel-Crafts acylation?

    A6: 1,2,3-trichlorobenzene is considered a difficult substrate because the three chlorine atoms are electron-withdrawing groups.[1] They deactivate the aromatic ring by pulling electron density away from it, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1]

  • Q7: What is the role of the Lewis acid catalyst in this reaction?

    A7: The Lewis acid, typically AlCl₃, plays a crucial role in generating the electrophile. It coordinates with the chloroacetyl chloride to form a complex, which then generates the highly reactive acylium ion (CH₂ClCO⁺). This acylium ion is the electrophile that attacks the aromatic ring.[7]

  • Q8: How should I properly quench the reaction and work up the product?

    A8: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[3][8] This hydrolyzes the aluminum chloride-ketone complex and dissolves the aluminum salts in the aqueous layer. Vigorous stirring is important. If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.[2] The product can then be extracted with a suitable organic solvent.

Quantitative Data Summary

The following table presents representative quantitative data for a Friedel-Crafts acylation to produce a trichloroacetophenone. Note that this data is for the synthesis of the related isomer, 2',2',4'-trichloroacetophenone, and should be used as a general reference.

ParameterValueReference
Reactants
1,3-Dichlorobenzene14.6 g (0.1 mol)[9]
Chloroacetyl chloride12.4 g (0.11 mol)[9]
Anhydrous Aluminum Chloride21.3 g (0.16 mol)[9]
Reaction Conditions
Temperature30 °C[9]
Reaction Time3 hours[9]
Product Information
Product2',2',4'-Trichloroacetophenone[9]
Yield93.1%[9]
Melting Point47-54 °C[10]
Boiling Point130-135 °C at 4 mmHg[10]

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Synthesis of this compound and Potential Side Reactions cluster_reactants Reactants cluster_catalyst Catalyst 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene Acylium_Ion Acylium Ion Generation 1,2,3-Trichlorobenzene->Acylium_Ion Electrophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylium_Ion AlCl3 AlCl3 AlCl3->Acylium_Ion Main_Product This compound (Desired Product) Acylium_Ion->Main_Product Major Pathway Side_Products Regioisomeric Byproducts (e.g., 2',4',5'- and 3',4',5'-isomers) Acylium_Ion->Side_Products Minor Pathways

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reagent_Addition Addition of Reactants and Catalyst Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low_Yield Check_Conditions Check Anhydrous Conditions Low_Yield->Check_Conditions Check_Conditions->Low_Yield Dry System Check_Catalyst Check Catalyst Activity & Amount Check_Conditions->Check_Catalyst Conditions OK Check_Catalyst->Low_Yield Use Fresh/More Catalyst Check_Temp_Time Optimize Temperature and Time Check_Catalyst->Check_Temp_Time Catalyst OK Check_Temp_Time->Low_Yield Increase Temp/ Time Check_Reagents Check Reagent Purity Check_Temp_Time->Check_Reagents Optimized Check_Reagents->Low_Yield Purify Reagents Successful_Reaction Improved Yield Check_Reagents->Successful_Reaction Reagents Pure

Caption: A logical workflow for troubleshooting low product yield.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the Friedel-Crafts acylation of a deactivated trichlorobenzene. Note: This is a generalized procedure and may require optimization.

Materials:

  • 1,2,3-Trichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., 1,2-dichloroethane)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel. After the addition is complete, add a solution of 1,2,3-trichlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (or a predetermined optimized temperature) and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from any regioisomers and impurities.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

References

Technical Support Center: Purification of Crude 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2',3',4'-Trichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in crude this compound synthesized via Friedel-Crafts acylation?

A2: Crude this compound synthesized via Friedel-Crafts acylation of 1,2,3-trichlorobenzene may contain several impurities. These can include unreacted starting materials (1,2,3-trichlorobenzene), regioisomers of trichloroacetophenone, and polysubstituted byproducts. The Lewis acid catalyst, such as aluminum chloride, must also be completely removed during the work-up to avoid contamination.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and identifying impurities.[3] Other common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q4: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" is a common issue, particularly with low-melting point solids or when the cooling rate is too fast.[4]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Allow the solution to cool slowly. Insulate the flask to reduce the cooling rate.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Add a seed crystal of pure this compound if available.

    • Consider a different solvent or a two-solvent system. For instance, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water) until turbidity appears, followed by gentle heating until the solution is clear and then slow cooling, can promote crystal formation.[5][6]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield from recrystallization can result from several factors.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used. Use just enough to dissolve the crude product completely. Using an excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.[4]

    • Ensure complete cooling. Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.[7]

    • Avoid premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[4]

    • Analyze the mother liquor. Use techniques like TLC or HPLC to check if a significant amount of product remains in the filtrate. If so, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Column Chromatography Issues

Q6: My this compound is not separating from impurities on the silica gel column. What can I do?

A6: Poor separation in column chromatography is often related to the choice of the mobile phase.

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.

    • Use a less polar solvent system. If your product is eluting too quickly (high Rf), decrease the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

    • Use a more polar solvent system. If your product is sticking to the column (low Rf), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Consider a different stationary phase. If separation on silica gel is poor, an alternative stationary phase like alumina might provide better results.

    • Employ gradient elution. Start with a non-polar solvent and gradually increase the polarity of the mobile phase. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.[8]

Q7: The bands of my compound are tailing on the column. How can I prevent this?

A7: Tailing of bands on a chromatography column can lead to poor separation and is often caused by the compound being too soluble in the stationary phase or interactions with acidic sites on the silica gel.

  • Troubleshooting Steps:

    • Ensure the sample is loaded in a concentrated band. Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column.

    • Avoid overloading the column. Use an appropriate amount of stationary phase for the amount of crude product being purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

    • Add a small amount of a modifying agent to the mobile phase. For acidic compounds, adding a small amount of acetic acid can sometimes help. For basic impurities that might be causing tailing of the desired compound, adding a small amount of triethylamine can be beneficial.

Data Presentation

Table 1: Recommended Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Isopropanol, Hexane/Ethyl Acetate, TolueneThe choice of solvent will depend on the specific impurities present. A mixed solvent system can be effective if a single solvent is not ideal.[6][9]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Hexane, Toluene/Ethyl AcetateThe ratio of solvents should be optimized using TLC to achieve good separation. A typical starting point is a 9:1 or 8:2 mixture of the non-polar to polar solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue Encountered issue_type What is the primary issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Recrystallization low_yield Low Yield issue_type->low_yield Recrystallization poor_separation Poor Separation issue_type->poor_separation Chromatography tailing Band Tailing issue_type->tailing Chromatography action_oiling Re-heat, add more solvent, cool slowly, scratch/seed oiling_out->action_oiling action_yield Use minimum hot solvent, ensure complete cooling, check mother liquor low_yield->action_yield action_separation Optimize solvent system (TLC), use gradient elution poor_separation->action_separation action_tailing Concentrated sample loading, avoid overloading, add modifier tailing->action_tailing

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Troubleshooting low yield in Friedel-Crafts acylation of 1,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of 1,3-dichlorobenzene challenging, resulting in low yields?

A1: The primary challenge stems from the electronic properties of 1,3-dichlorobenzene. The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. This deactivation slows down the reaction rate and necessitates more stringent reaction conditions to achieve a good yield.

Q2: What is the expected major product of the Friedel-Crafts acylation of 1,3-dichlorobenzene with an acylating agent like acetyl chloride?

A2: The major product is 2,4-dichloroacetophenone. The chlorine substituents are ortho, para-directing. Acylation will preferentially occur at the position that is para to one chlorine and ortho to the other, which is the most activated position on the ring.

Q3: Can I use a catalytic amount of aluminum chloride (AlCl₃) for this reaction?

A3: No, a stoichiometric amount of the Lewis acid catalyst is typically required. The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is necessary.

Q4: Is it better to use acetyl chloride or acetic anhydride as the acylating agent?

A4: Both can be used. However, some reports suggest that using acetic anhydride as the acylating agent can lead to higher yields compared to acetyl chloride in the synthesis of 2,4-dichloroacetophenone.[1]

Q5: What are the key safety precautions to take during this experiment?

A5: Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be thoroughly dried to prevent deactivation of the catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Deactivated Aromatic Ring 1,3-Dichlorobenzene is inherently deactivated. Ensure that sufficiently forcing reaction conditions (e.g., appropriate temperature and reaction time) are used.
Inactive Catalyst Aluminum chloride is highly sensitive to moisture. Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst A stoichiometric amount of AlCl₃ is necessary. Ensure at least a 1:1 molar ratio of AlCl₃ to the acylating agent. Some procedures may even call for a slight excess of the catalyst.
Low Reaction Temperature The reaction may require heating to overcome the activation energy barrier. Optimize the reaction temperature; literature suggests temperatures in the range of 45°C to 95°C can be effective for the acylation of 1,3-dichlorobenzene.[1][2]
Impure Reagents Use purified 1,3-dichlorobenzene and freshly distilled acetyl chloride or high-purity acetic anhydride. Impurities can interfere with the catalyst and the reaction.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Steps
Isomer Formation While 2,4-dichloroacetophenone is the major product, trace amounts of other isomers may form. Optimize the reaction temperature to improve selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product.
Polysubstitution Although the acyl group is deactivating, preventing further acylation is a key feature of this reaction. If polysubstitution is observed, it may indicate that the reaction conditions are too harsh. Consider lowering the reaction temperature or reducing the reaction time.
Side Reactions At higher temperatures, side reactions such as dehalogenation or rearrangement can occur. Monitor the reaction closely and avoid excessive heating.

Experimental Protocol: Synthesis of 2,4-Dichloroacetophenone

This protocol is a general guideline based on literature procedures. Optimization may be required for specific laboratory conditions and reagent purity.

Materials:

  • 1,3-Dichlorobenzene

  • Acetic Anhydride or Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM) or other suitable solvent

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum trichloride (1.3 equivalents) in a minimal amount of dry solvent.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) or acetyl chloride (1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature between 45°C and 55°C during the addition.[1][3]

  • Addition of 1,3-Dichlorobenzene: After the addition of the acylating agent is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise, maintaining the reaction temperature.

  • Reaction: After the addition is complete, gradually heat the reaction mixture to 90-95°C and maintain it under reflux with stirring for approximately 3-4 hours.[1][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization to yield 2,4-dichloroacetophenone. A purity of over 99% has been reported for the final product.[2]

Troubleshooting Workflow

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation of 1,3-Dichlorobenzene check_catalyst Check Catalyst Activity and Stoichiometry start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_moisture Is the AlCl₃ anhydrous and fresh? check_catalyst->catalyst_moisture temp_check Is the reaction temperature optimized (45-95°C)? check_conditions->temp_check reagent_purity Are the dichlorobenzene and acylating agent pure and dry? check_reagents->reagent_purity catalyst_stoichiometry Is the AlCl₃ to acylating agent ratio at least 1:1? catalyst_moisture->catalyst_stoichiometry Yes use_fresh_catalyst Use fresh, anhydrous AlCl₃ from a sealed container. catalyst_moisture->use_fresh_catalyst No increase_catalyst Increase AlCl₃ to 1.1-1.3 equivalents. catalyst_stoichiometry->increase_catalyst No end Improved Yield catalyst_stoichiometry->end Yes use_fresh_catalyst->catalyst_stoichiometry increase_catalyst->end time_check Is the reaction time sufficient (e.g., 3-4 hours)? temp_check->time_check Yes optimize_temp Systematically vary temperature within the suggested range. temp_check->optimize_temp No increase_time Increase reaction time and monitor by TLC/GC. time_check->increase_time No time_check->end Yes optimize_temp->time_check increase_time->end purify_reagents Purify/distill reagents before use. Use anhydrous solvents. reagent_purity->purify_reagents No reagent_purity->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation of 1,3-dichlorobenzene.

References

Preventing isomer formation in 2',3',4'-Trichloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2',3',4'-Trichloroacetophenone, with a primary focus on preventing isomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with an acylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: What are the potential isomeric byproducts in this synthesis?

During the Friedel-Crafts acylation of 1,2,3-trichlorobenzene, the primary isomeric byproducts that can form are 2',3',5'-trichloroacetophenone and 3',4',5'-trichloroacetophenone. The formation of these isomers is influenced by the directing effects of the three chlorine atoms on the benzene ring.

Q3: How do the chlorine substituents on the benzene ring influence the position of acylation?

Chlorine is an ortho-, para-directing group in electrophilic aromatic substitution, despite being deactivating. In 1,2,3-trichlorobenzene, this means the incoming acyl group is directed to positions ortho or para to the chlorine atoms. However, the interplay of the directing effects of the three chlorine atoms and steric hindrance makes it challenging to achieve high regioselectivity for the desired 2',3',4'-isomer.

Q4: What is the role of the Lewis acid catalyst in isomer formation?

The Lewis acid catalyst, typically AlCl₃, plays a crucial role in activating the acylating agent to form a highly electrophilic acylium ion. The choice and amount of the Lewis acid can influence the isomer ratio. Stronger Lewis acids and higher catalyst concentrations can sometimes lead to the formation of thermodynamically more stable isomers due to the potential for reversibility of the Friedel-Crafts reaction.

Q5: How can I purify the desired this compound from its isomers?

Separation of the isomeric trichloroacetophenones can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be effective for separating isomers. Normal-phase or reverse-phase HPLC with a suitable solvent system can provide good resolution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no product yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Deactivated aromatic ring.3. Insufficient reaction temperature or time.1. Use fresh, anhydrous Lewis acid and handle it under inert conditions.2. Use a higher ratio of catalyst to substrate.3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC.
High proportion of undesired isomers 1. Reaction conditions favoring thermodynamic products.2. Steric hindrance not effectively controlled.3. Inappropriate choice of Lewis acid or solvent.1. Conduct the reaction at a lower temperature to favor the kinetically controlled product.2. Use a bulkier Lewis acid to sterically hinder acylation at more exposed positions.3. Screen different Lewis acids (e.g., FeCl₃, ZnCl₂) and solvents of varying polarity.
Difficulty in separating isomers 1. Similar physical properties of the isomers.2. Ineffective purification method.1. Employ high-resolution chromatographic techniques (e.g., HPLC with a specialized column).2. Experiment with different solvent systems for fractional crystallization.
Product decomposition during workup 1. Harsh acidic or basic conditions.2. High temperatures during solvent removal.1. Use a milder workup procedure, such as a careful quench with ice water followed by extraction.2. Remove solvent under reduced pressure at a lower temperature.

Data Presentation: Influence of Reaction Parameters on Isomer Formation

Parameter Condition Expected Effect on 2',3',4'-Isomer Yield Rationale
Temperature Lower Temperature (e.g., 0-25 °C)Likely to increaseFavors the kinetically controlled product, which is often the less sterically hindered isomer.
Higher Temperature (e.g., >50 °C)Likely to decreaseMay lead to equilibration and formation of the more thermodynamically stable isomer(s).
Lewis Acid Catalyst Bulky Lewis Acid (e.g., AlCl₃-nitro-methane complex)May increaseSteric hindrance from the catalyst-acylating agent complex can favor attack at the less hindered 4-position.
Milder Lewis Acid (e.g., FeCl₃, ZnCl₂)VariableMay alter the electrophilicity of the acylium ion and influence regioselectivity.
Solvent Polarity Non-polar Solvent (e.g., CS₂, CH₂Cl₂)Likely to increaseOften favors the kinetic product in Friedel-Crafts acylations.
Polar Solvent (e.g., Nitrobenzene)Likely to decreaseCan promote the formation of the thermodynamic product.
Reaction Time Shorter TimeLikely to increaseFavors the kinetic product before potential rearrangement or equilibration can occur.
Longer TimeLikely to decreaseAllows for the potential formation of more thermodynamically stable isomers.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and safety procedures.

Materials:

  • 1,2,3-Trichlorobenzene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 - 1.5 equivalents) and the anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 - 1.1 equivalents) to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of 1,2,3-trichlorobenzene (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or fractional crystallization to isolate the this compound isomer.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

G Troubleshooting Isomer Formation start High Isomer Formation Detected q1 Is the reaction temperature low? start->q1 sol1 Lower reaction temperature (e.g., 0 °C) q1->sol1 No q2 Is a bulky Lewis acid being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider using a bulkier Lewis acid or a milder catalyst q2->sol2 No q3 Is a non-polar solvent being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use a non-polar solvent like CS₂ or DCM q3->sol3 No q4 Is the reaction time optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Monitor reaction closely and stop at optimal time to favor kinetic product q4->sol4 No end_node Purify mixture using HPLC or fractional crystallization q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A flowchart outlining the logical steps for troubleshooting and minimizing undesired isomer formation.

Experimental Workflow for this compound Synthesis

G Synthesis Workflow start Start: Materials Preparation step1 Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂/Ar) start->step1 step2 Friedel-Crafts Acylation: - Charge AlCl₃ and solvent - Cool to 0 °C - Add acetyl chloride - Add 1,2,3-trichlorobenzene step1->step2 step3 Reaction Monitoring: - TLC or GC analysis step2->step3 step4 Workup: - Quench with ice/HCl - Extraction with organic solvent - Wash with H₂O, NaHCO₃, brine step3->step4 step5 Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography or  Fractional Crystallization step4->step5 end_node Final Product: This compound step5->end_node

Technical Support Center: Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',3',4'-Trichloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance on catalyst deactivation and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene. This reaction typically uses an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst.

Q2: Which catalysts are most effective for this Friedel-Crafts acylation?

A2: Anhydrous aluminum chloride (AlCl₃) is the most frequently used and potent Lewis acid catalyst for this transformation.[1][2] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes to moderate reactivity with activated substrates.[3] In some modern applications, heterogeneous catalysts like zeolites are explored to facilitate easier separation and potential regeneration.[4]

Q3: What is the primary cause of aluminum chloride (AlCl₃) deactivation in this synthesis?

A3: The primary deactivation pathway for AlCl₃ is not catalytic in the traditional sense. The Lewis acidic AlCl₃ forms a strong, stable complex with the lone pair of electrons on the oxygen atom of the newly formed this compound product.[5][6] This complex is typically irreversible under the reaction conditions, effectively removing the catalyst from the reaction cycle.

Q4: Why are stoichiometric amounts of AlCl₃ often required for the reaction to go to completion?

A4: Due to the strong complex formation between AlCl₃ and the ketone product, the catalyst is consumed as the reaction progresses.[5] Therefore, at least a stoichiometric amount (one equivalent for every equivalent of the acylating agent) of AlCl₃ is necessary to ensure there is enough active catalyst available to drive the reaction to completion.

Q5: How does the presence of water affect the catalyst's performance?

A5: Water severely deactivates Lewis acid catalysts like AlCl₃. Aluminum chloride reacts readily with water in an exothermic reaction to form aluminum hydroxide and hydrochloric acid, rendering it inactive for the Friedel-Crafts reaction.[4] It is critical to use anhydrous reagents and solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q6: Can deactivated AlCl₃ be regenerated and reused?

A6: Regeneration of the AlCl₃-ketone complex is not practical in a standard laboratory setting. The aqueous workup procedure, which is necessary to break the complex and isolate the product, hydrolyzes the catalyst.[5][6] Therefore, fresh, anhydrous AlCl₃ must be used for each reaction.

Q7: What causes the deactivation of heterogeneous catalysts like zeolites in this type of reaction?

A7: Zeolite catalysts primarily deactivate through a process called "coking" or "fouling".[4] This involves the formation and deposition of heavy, carbonaceous materials (coke) on the active sites and within the pores of the catalyst.[7] This buildup physically blocks reactants from reaching the active sites, leading to a loss of catalytic activity over time.

Q8: How can coked zeolite catalysts be regenerated?

A8: A significant advantage of using zeolite catalysts is their ability to be regenerated. The most common method is calcination, which involves heating the catalyst to high temperatures (typically 300–500 °C) in the presence of air or a controlled oxygen stream.[8] This process burns off the accumulated coke, restoring the catalyst's activity for subsequent use.[4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst: The AlCl₃ may have been exposed to atmospheric moisture.Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst quickly in a dry, inert atmosphere (glove box or Schlenk line).
Insufficient Catalyst: Not enough catalyst was used to account for complexation with the product.Use at least 1.0 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride or 1,2,3-trichlorobenzene).
Low Reaction Temperature: The activation energy for the reaction has not been overcome.Monitor the reaction by TLC. If it is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C).[9]
Reaction Stalls Before Completion Premature Catalyst Deactivation: All available catalyst has been consumed by complexation with the product formed.This indicates an insufficient initial amount of catalyst. In future experiments, increase the stoichiometric ratio of AlCl₃.
Presence of Water: Trace amounts of water in the solvent or reactants are slowly deactivating the catalyst.Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents. Purify reactants if necessary.
Low Isolated Yield Incomplete Reaction: See "Low or No Conversion" and "Reaction Stalls" sections.Address catalyst activity and stoichiometry. Ensure the reaction has run to completion as confirmed by TLC.
Product Loss During Workup: The AlCl₃-ketone complex was not fully hydrolyzed, or the product was lost during extraction.During the aqueous workup, ensure vigorous stirring when quenching the reaction with ice/HCl to completely break the complex. Perform multiple extractions with the organic solvent.
Formation of Byproducts: The reaction temperature may be too high, or the catalyst is promoting side reactions.Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[10] Consider using a milder Lewis acid if isomer formation is an issue.

Quantitative Data

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Dichlorobenzenes

The synthesis of this compound is analogous to other chloroacetophenones. The following table summarizes conditions found in related preparations.

SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
m-DichlorobenzeneChloroacetyl chlorideAlCl₃ (1.6)None< 30, then 30393.1[1]
m-DichlorobenzeneChloroacetyl chlorideAlCl₃ (~1.5)None58 - 62, then 80-1004 - 7High[2]
m-DichlorobenzeneAcetic anhydrideAlCl₃None45 - 55, then 90-95~3High[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and small-scale trials.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Charging the Reactor: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). If a solvent is used, add anhydrous 1,2-dichloroethane or use an excess of 1,2,3-trichlorobenzene as the solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel to the suspension. Maintain the temperature below 10 °C during the addition.

  • Addition of Substrate: After the acetyl chloride addition is complete, slowly add 1,2,3-trichlorobenzene (1.1 equivalents).

  • Reaction: Allow the mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to 40-50 °C.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This should be done in a fume hood with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.

Protocol 2: Regeneration of a Coked Zeolite Catalyst

  • Catalyst Recovery: After the reaction, recover the heterogeneous zeolite catalyst by filtration.

  • Washing: Wash the filtered catalyst thoroughly with a solvent like acetone or toluene to remove any adsorbed organic molecules.

  • Drying: Dry the washed catalyst in an oven at 110-120 °C for several hours to remove the solvent.

  • Calcination: Place the dried, coked catalyst in a furnace. Heat the catalyst in a slow stream of air. Increase the temperature gradually to 500 °C and hold for 3-5 hours to ensure all coke is burned off.[8]

  • Cooling and Storage: After calcination, cool the catalyst to room temperature under a stream of dry nitrogen to prevent adsorption of atmospheric moisture. Store the regenerated catalyst in a desiccator until its next use.

Visualizations

AlCl3_Deactivation_Pathway Aluminum Chloride Deactivation Pathway AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion Intermediate [CH₃CO]⁺[AlCl₄]⁻ AcCl->Acylium AlCl3_active Active Catalyst (AlCl₃) AlCl3_active->Acylium Reacts with Deactivated_Complex Deactivated Catalyst (Product-AlCl₃ Complex) AlCl3_active->Deactivated_Complex Deactivated_Hydrolysis Deactivated Catalyst (Al(OH)₃ + HCl) AlCl3_active->Deactivated_Hydrolysis Reacts with Product Product (this compound) Acylium->Product Substrate 1,2,3-Trichlorobenzene Substrate->Product Acylation Product->Deactivated_Complex Forms Complex Water Water (H₂O) Water->Deactivated_Hydrolysis

Caption: Deactivation pathways for the AlCl₃ catalyst during synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield decision decision solution solution problem problem start Low Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_stoichiometry Is the catalyst stoichiometry correct (>=1 equivalent)? check_catalyst->check_stoichiometry Yes use_fresh_catalyst Use fresh, anhydrous catalyst under inert atmosphere. check_catalyst->use_fresh_catalyst No check_conditions Are reaction conditions (time, temp) optimized? check_stoichiometry->check_conditions Yes increase_catalyst Increase catalyst to stoichiometric amounts. check_stoichiometry->increase_catalyst No check_purity Are reactants and solvents pure/anhydrous? check_conditions->check_purity Yes optimize_conditions Monitor by TLC and adjust temperature/time as needed. check_conditions->optimize_conditions No purify_materials Purify/dry starting materials and solvents. check_purity->purify_materials No end Yield Improved check_purity->end Yes use_fresh_catalyst->check_stoichiometry increase_catalyst->check_conditions optimize_conditions->check_purity purify_materials->end

Caption: Logical workflow for troubleshooting low reaction yield.

Zeolite_Regeneration_Cycle Heterogeneous Catalyst Deactivation-Regeneration Cycle Active Active Zeolite Catalyst (Clean Pores) Reaction Friedel-Crafts Reaction Active->Reaction Used in Deactivated Deactivated Catalyst (Coke Formation) Reaction->Deactivated Leads to Regeneration Calcination (Heat in Air, >300°C) Deactivated->Regeneration Regenerated via Regeneration->Active Restores Activity

Caption: Deactivation and regeneration cycle of a heterogeneous zeolite catalyst.

References

Technical Support Center: Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 2',3',4'-trichloroacetophenone synthesis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the work-up procedure for the synthesis of this compound?

The primary goal of the work-up is to isolate and purify the this compound from the reaction mixture after the Friedel-Crafts acylation of 1,2,3-trichlorobenzene. A successful work-up will yield the product as a solid, which can be further purified, typically by recrystallization.

Q2: Why is it necessary to quench the reaction mixture with ice and/or dilute acid?

Quenching with ice and dilute acid serves two main purposes. First, the addition of water hydrolyzes the aluminum chloride catalyst and any remaining acylating reagent, breaking up the product-catalyst complex.[1] Second, the process is highly exothermic, and using ice helps to control the temperature and prevent unwanted side reactions.

Q3: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

Washing the organic layer with a saturated sodium bicarbonate solution is crucial for neutralizing any remaining acidic components in the mixture, such as hydrochloric acid formed during the reaction or any excess acid from the quenching step. This helps to prevent degradation of the product and ensures a cleaner crude product for purification.

Q4: My final product is an oil and does not solidify. What could be the issue?

If the product fails to solidify, it may indicate the presence of impurities that are depressing the melting point. These impurities could include unreacted starting materials, solvent residues, or byproducts from the reaction. In such cases, further purification steps like column chromatography may be necessary. It is also possible that the product is a low-melting solid; cooling the oil in an ice bath may induce crystallization.

Q5: Can I use a different solvent for recrystallization other than ethanol or petroleum ether?

Yes, other solvents can be used for recrystallization. The choice of solvent depends on the solubility of the crude product. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is advisable to perform small-scale solubility tests with different solvents to find the most suitable one.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Deactivated Aromatic Ring: 1,2,3-trichlorobenzene is an electron-deficient and thus deactivated substrate for electrophilic aromatic substitution.[2]- Ensure the reaction is run for a sufficient amount of time, potentially with heating, to drive it to completion. - Confirm the quality and reactivity of the starting material.
Catalyst Inactivity: The aluminum chloride catalyst is highly sensitive to moisture and will be deactivated by any water present in the reagents or glassware.[2]- Use freshly opened, anhydrous aluminum chloride. - Ensure all glassware is thoroughly dried, for example, by flame-drying under an inert atmosphere. - Use anhydrous solvents.
Insufficient Catalyst: The ketone product can form a complex with the aluminum chloride, consuming the catalyst.[2]- Use a stoichiometric amount (or a slight excess) of aluminum chloride relative to the acylating agent.
Formation of a Dark, Tarry Substance High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, side reactions and polymerization can occur.- Add the acylating agent slowly to the reaction mixture, ensuring the temperature is maintained at the desired level (e.g., using an ice bath).
Reactive Impurities: Impurities in the starting materials can lead to the formation of colored byproducts.- Use high-purity starting materials.
Product is Difficult to Purify Presence of Isomers: Friedel-Crafts acylation can sometimes lead to the formation of constitutional isomers, especially with substituted benzenes.- Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. - Employ column chromatography for purification if recrystallization is ineffective.
Incomplete Reaction: Unreacted starting materials can co-crystallize with the product, making purification difficult.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Experimental Protocol: Work-up and Purification

This protocol describes a representative work-up and purification procedure for this compound following its synthesis via Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

1. Quenching the Reaction:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.[3] A dilute solution of hydrochloric acid can also be added to the ice-water to aid in the dissolution of aluminum salts.[3]

2. Extraction:

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.[3] Perform the extraction three times to ensure complete recovery of the product.

3. Washing:

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layers sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (a saturated solution of sodium chloride) to aid in the removal of water from the organic layer.[3]

4. Drying and Solvent Removal:

  • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Filter the dried solution to remove the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude solid can be purified by recrystallization.[3]

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or petroleum ether).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table presents representative data for the synthesis of a related compound, 2',2',4'-trichloroacetophenone, which can be used as a general reference.[4]

ParameterValue
Reactants
1,3-Dichlorobenzene14.6 g (0.1 mol)
Chloroacetyl Chloride12.4 g (0.11 mol)
Anhydrous Aluminum Trichloride21.3 g (0.16 mol)
Reaction Conditions
Temperature30 °C
Reaction Time3 hours
Product Information
Product2,2',4'-Trichloroacetophenone
Yield93.1%
AppearanceWhite solid
Melting Point47-54 °C
Boiling Point130-135 °C at 4 mmHg

Experimental Workflow Diagram

Workup_Procedure cluster_main Work-up Procedure for this compound reaction_mixture Reaction Mixture (Post-Acylation) quenching Quenching (Ice/Water/Dilute HCl) reaction_mixture->quenching 1. Cool and Add extraction Extraction (e.g., Dichloromethane) quenching->extraction 2. Phase Separation washing Washing Sequence (Water, NaHCO3, Brine) extraction->washing 3. Remove Impurities drying Drying (Anhydrous Na2SO4) washing->drying 4. Remove Water solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal 5. Concentrate crude_product Crude Product solvent_removal->crude_product 6. Isolate purification Purification (Recrystallization) crude_product->purification 7. Purify final_product Pure this compound purification->final_product 8. Final Product

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: Recrystallization of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2',3',4'-Trichloroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Based on available data, methanol and ethanol are recommended starting points. If these fail, consider a mixed solvent system.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If a significant portion of your compound has dissolved and a small amount of solid remains, proceed with hot filtration to remove the insoluble material.

Q2: No crystals are forming upon cooling.

A2: The absence of crystal formation is a common problem, often due to:

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. To address this, evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of this compound.

  • Cooling Too Rapidly: Cooling the solution too quickly can inhibit crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: The compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if:

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a supercooled liquid. Reheat the solution to dissolve the oil, and then allow it to cool more slowly.

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out. Consider pre-purification by another method if impurities are substantial.

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of the compound. If using a high-boiling point solvent, try switching to one with a lower boiling point.

Q4: The crystal yield is very low.

A4: A low yield of recovered crystals can be caused by several factors:

  • Using Too Much Solvent: As mentioned, excess solvent will retain more of your compound in the solution (mother liquor). Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The purified crystals are still colored.

A5: If your starting material is colored and the final crystals retain this color, it indicates the presence of colored impurities. To address this:

  • Use of Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired compound, reducing the yield.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for the recrystallization of this compound?

A: Based on available data for this compound and related chloroacetophenones, methanol and ethanol are good starting points for solvent selection. This compound is reported to be soluble in methanol. For a related compound, 2,2',4'-Trichloroacetophenone, ethanol has been successfully used for recrystallization.

Q: Is this compound soluble in water?

A: No, this compound is insoluble in water. Therefore, water can be considered as a potential anti-solvent in a mixed-solvent system with a solvent like ethanol or methanol.

Q: What is a mixed solvent recrystallization, and when should I use it?

A: A mixed solvent recrystallization is used when no single solvent has the ideal solubility characteristics for your compound (i.e., high solubility when hot and low solubility when cold). You would dissolve your compound in a "good" solvent in which it is highly soluble, and then add a "poor" or "anti-solvent" in which it is insoluble until the solution becomes cloudy. The cloudiness indicates the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a methanol/water or ethanol/water system could be effective.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
MethanolSolubleVery Soluble (Expected)A good candidate for single-solvent recrystallization.
EthanolLikely SolubleVery Soluble (Expected)Successfully used for a similar compound.
WaterInsolubleInsoluble (Expected)Can be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture to the boiling point of the methanol while stirring. Continue to add small portions of hot methanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot methanol. Pour the hot solution through a fluted filter paper into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. Further drying can be done in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes ts_dissolve Solid Doesn't Dissolve dissolve->ts_dissolve No crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes ts_no_crystals No Crystals Form crystals_form->ts_no_crystals No ts_oiling_out Compound Oils Out crystals_form->ts_oiling_out Oiling Out end End collect->end sol_add_solvent Add More Hot Solvent ts_dissolve->sol_add_solvent sol_hot_filter Hot Filter (Insoluble Impurities) ts_dissolve->sol_hot_filter sol_evaporate Evaporate Some Solvent ts_no_crystals->sol_evaporate sol_scratch Scratch Flask / Add Seed Crystal ts_no_crystals->sol_scratch sol_reheat_cool_slowly Reheat and Cool Slowly ts_oiling_out->sol_reheat_cool_slowly sol_add_solvent->dissolve sol_hot_filter->cool sol_evaporate->cool sol_scratch->cool sol_reheat_cool_slowly->cool

Caption: Troubleshooting workflow for recrystallization.

Validation & Comparative

A Comparative Guide to Chlorinated Acetophenones in Synthetic Chemistry: 2',4'-Dichloroacetophenone vs. 2',2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, chlorinated acetophenones serve as pivotal building blocks. Their varied reactivity, dictated by the number and position of chlorine substituents, allows for the construction of complex molecular architectures. This guide provides a detailed comparison of two such key intermediates: 2',4'-dichloroacetophenone and 2',2',4'-trichloroacetophenone, offering insights into their synthesis, reactivity, and applications, supported by experimental data.

While the initially intended comparison involved 2',3',4'-trichloroacetophenone, a comprehensive search revealed a scarcity of available data for this specific isomer. Therefore, to provide a valuable and data-rich comparative analysis, this guide focuses on the more extensively documented and industrially relevant 2',2',4'-trichloroacetophenone.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The addition of a third chlorine atom in 2',2',4'-trichloroacetophenone significantly impacts its molecular weight, melting point, and boiling point compared to its dichlorinated counterpart.

Property2',4'-Dichloroacetophenone2',2',4'-Trichloroacetophenone
CAS Number 2234-16-4[1]4252-78-2
Molecular Formula C₈H₆Cl₂O[1]C₈H₅Cl₃O
Molecular Weight 189.04 g/mol [1]223.48 g/mol
Appearance Solid[1]Off-white to yellow crystalline solid[2]
Melting Point 33-34 °C[1]47-54 °C
Boiling Point 140-150 °C at 15 mmHg[1]130-135 °C at 4 mmHg
Solubility Insoluble in water[3]Insoluble in water[4]

Synthesis via Friedel-Crafts Acylation

Both 2',4'-dichloroacetophenone and 2',2',4'-trichloroacetophenone are primarily synthesized via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a chlorinated benzene derivative with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The synthesis of 2',4'-dichloroacetophenone utilizes m-dichlorobenzene as the starting material, which is acylated with either acetyl chloride or acetic anhydride.[5] The synthesis of 2',2',4'-trichloroacetophenone also starts with m-dichlorobenzene but employs chloroacetyl chloride as the acylating agent, introducing the third chlorine atom on the acetyl group.[6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of each compound.

Synthesis of 2',4'-Dichloroacetophenone

A common method involves the Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride using anhydrous aluminum trichloride as a catalyst.[7]

  • Reactants: 1.0 mol of m-dichlorobenzene, 1.0 mol of acetic anhydride, and 1.3 mol of anhydrous aluminum trichloride.

  • Procedure: Acetic anhydride is slowly added to a stirred mixture of m-dichlorobenzene and anhydrous aluminum trichloride, maintaining the temperature between 45°C and 55°C. After the addition, the mixture is heated to 90-95°C and refluxed for approximately 3 hours. The reaction is then quenched by hydrolysis with 10% hydrochloric acid at 80°C. The organic layer is separated, washed with water, and the product is purified by vacuum distillation and crystallization.

  • Yield: This method can achieve a purity of over 99% and a yield reportedly higher than when using acetyl chloride.[7] One patent reported a yield of 89.8% to 95.0%.[8]

Synthesis of 2',2',4'-Trichloroacetophenone

The synthesis of 2,2',4'-trichloroacetophenone is achieved through the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride.[6]

  • Reactants: 0.1 mol of 1,3-dichlorobenzene, 0.11 mol of chloroacetyl chloride, and 0.16 mol of anhydrous aluminum trichloride.[6]

  • Procedure: Chloroacetyl chloride is added dropwise to a mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride at a temperature not exceeding 30°C. The mixture is then stirred at 30°C for 3 hours.[6] The reaction is worked up by pouring the mixture into a mixture of ice and concentrated hydrochloric acid, followed by extraction with dichloromethane.[6] The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol.[6]

  • Yield: A reported yield for this protocol is 93.1%.[6] Another protocol reported a yield of 86%.[4]

Synthetic Workflow Comparison

G General Synthesis Workflow cluster_0 2',4'-Dichloroacetophenone Synthesis cluster_1 2',2',4'-Trichloroacetophenone Synthesis A1 m-Dichlorobenzene D1 Friedel-Crafts Acylation A1->D1 B1 Acetic Anhydride / Acetyl Chloride B1->D1 C1 AlCl3 C1->D1 Catalyst E1 2',4'-Dichloroacetophenone D1->E1 A2 m-Dichlorobenzene D2 Friedel-Crafts Acylation A2->D2 B2 Chloroacetyl Chloride B2->D2 C2 AlCl3 C2->D2 Catalyst E2 2',2',4'-Trichloroacetophenone D2->E2

Caption: Friedel-Crafts acylation routes to the title compounds.

Reactivity and Synthetic Applications

The presence of an additional chlorine atom on the α-carbon of 2',2',4'-trichloroacetophenone makes it a more reactive electrophile compared to 2',4'-dichloroacetophenone. This enhanced reactivity is a key differentiator in their synthetic utility.

2',4'-Dichloroacetophenone is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[9] A notable application is in the production of the antifungal drug Ketoconazole.[10] It is also a precursor for various other active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[4][11] In the agrochemical sector, it is used to synthesize herbicides and insecticides.[9]

2',2',4'-Trichloroacetophenone is particularly valuable as a precursor for complex heterocyclic systems due to its reactive α-chloro group.[2] This feature makes it a key intermediate in the synthesis of potent antifungal agents like isoconazole and miconazole.[6] The electron-withdrawing nature of the trichloromethyl group activates the molecule for nucleophilic attack, facilitating various synthetic transformations.[2] It is also used in the synthesis of other pharmaceuticals, such as antihistamines and nonsteroidal anti-inflammatory agents, as well as agrochemicals like the fungicide imazalil.

Application Pathways

G Key Application Pathways cluster_0 2',4'-Dichloroacetophenone cluster_1 2',2',4'-Trichloroacetophenone A1 2',4'-Dichloroacetophenone B1 Ketoconazole (Antifungal) A1->B1 C1 Other APIs (Analgesics, Anti-inflammatories) A1->C1 D1 Herbicides & Insecticides A1->D1 A2 2',2',4'-Trichloroacetophenone B2 Isoconazole & Miconazole (Antifungals) A2->B2 C2 Other Pharmaceuticals (Antihistamines, NSAIDs) A2->C2 D2 Imazalil (Fungicide) A2->D2

Caption: Major applications of the compared acetophenones.

Conclusion

Both 2',4'-dichloroacetophenone and 2',2',4'-trichloroacetophenone are valuable intermediates in the chemical industry, with their syntheses relying on the robust Friedel-Crafts acylation. The choice between these two reagents is dictated by the desired final product and the specific reactivity required for subsequent synthetic steps. 2',4'-dichloroacetophenone serves as a foundational building block for a range of pharmaceuticals and agrochemicals. In contrast, the enhanced electrophilicity of 2',2',4'-trichloroacetophenone, due to the α-chloro substituent, makes it a preferred precursor for certain classes of antifungal agents and other complex molecules where this heightened reactivity is essential for key bond-forming reactions. This guide provides researchers and drug development professionals with a comparative overview to inform their synthetic strategies and selection of appropriate starting materials.

References

A Comparative Guide to the Spectroscopic Data of Trichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for various isomers of trichloroacetophenone. The differentiation of these isomers is crucial in many research and development settings, including synthetic chemistry, metabolite identification, and drug development, where precise structural confirmation is paramount. This document summarizes available experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for selected trichloroacetophenone isomers. The data has been compiled from various chemical databases and scientific literature.

¹H NMR Spectroscopic Data
IsomerSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2',3',4'-Trichloroacetophenone CDCl₃7.44 (d, J=8.4 Hz, 1H), 7.34 (d, J=8.4 Hz, 1H), 2.63 (s, 3H)
2,2',4'-Trichloroacetophenone PolysolSpectrabase reports the spectrum was recorded on a Varian A-60D instrument, but specific peak data is not detailed in the provided search results.
¹³C NMR Spectroscopic Data
IsomerSolventChemical Shifts (δ, ppm)
This compound CDCl₃Data not available in search results.
2,2',4'-Trichloroacetophenone Not SpecifiedA 13C NMR spectrum is available from Aldrich Chemical Company, Inc. via SpectraBase, but specific chemical shifts are not listed in the search results.[1]
Infrared (IR) Spectroscopic Data
IsomerTechniqueKey Absorption Bands (cm⁻¹)
This compound KBr discSpecific peak data not available in search results.
2,2',4'-Trichloroacetophenone KBr-PelletAn FTIR spectrum is available from Wiley-VCH GmbH via SpectraBase, but specific peak wavenumbers are not listed in the search results.[1]
2,2',4'-Trichloroacetophenone Vapor PhaseA vapor phase IR spectrum is available from John Wiley & Sons, Inc. via SpectraBase, but specific peak wavenumbers are not listed in the search results.[1]
Mass Spectrometry (MS) Data
IsomerIonization MethodKey m/z values (Relative Intensity)
This compound GC-MS222 (M+), 207, 181, 145
2,2',4'-Trichloroacetophenone GC-MS173, 175, 145[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a basic framework; specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the trichloroacetophenone isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is necessary.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. Typical parameters include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples such as trichloroacetophenone isomers, the following methods are common:

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[2]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]

    • Mount the plate in the spectrometer and acquire the spectrum.[2]

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds like trichloroacetophenone isomers, gas chromatography (GC) is an ideal method for sample introduction, which also provides separation of any impurities. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[3]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of trichloroacetophenone isomers based on their spectroscopic data. This workflow considers the substitution patterns on the aromatic ring and on the acetyl group.

Spectroscopic_Differentiation_of_Trichloroacetophenone_Isomers Workflow for Trichloroacetophenone Isomer Differentiation cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_isomers Isomer Identification cluster_ring_isomers Differentiation of Ring-Substituted Isomers start Unknown Trichloroacetophenone Isomer ms Acquire Mass Spectrum start->ms ms_check Molecular Ion (M+) at m/z ~222, 224, 226, 228 (Isotopic pattern for 3 Cl atoms) ms->ms_check nmr Acquire ¹H and ¹³C NMR Spectra ms_check->nmr Correct Isotopic Pattern h_nmr_analysis Analyze ¹H NMR: - Number of aromatic signals - Splitting patterns - Chemical shifts nmr->h_nmr_analysis c_nmr_analysis Analyze ¹³C NMR: - Number of aromatic signals nmr->c_nmr_analysis isomer_222 2,2,2-Trichloroacetophenone ¹H: Aromatic signals only ¹³C: No methyl signal h_nmr_analysis->isomer_222 No methyl/methylene signal isomer_ring Ring-Substituted Isomers (e.g., 2',3',4'-; 2',4',5'-; 2',4',6'-; 3',4',5'-) ¹H: Aromatic and methyl singlet signals ¹³C: Methyl signal present h_nmr_analysis->isomer_ring Methyl singlet isomer_mixed Mixed Substitution (e.g., 2,2',4'-) ¹H: Aromatic and methylene singlet signals ¹³C: Methylene signal present h_nmr_analysis->isomer_mixed Methylene singlet ring_symmetry Analyze Aromatic ¹H NMR Splitting Patterns and Symmetry in ¹³C NMR isomer_ring->ring_symmetry isomer_246 2',4',6'-Trichloro ¹H: One aromatic singlet ¹³C: Fewer aromatic signals due to symmetry ring_symmetry->isomer_246 High Symmetry isomer_345 3',4',5'-Trichloro ¹H: One aromatic singlet ¹³C: Fewer aromatic signals due to symmetry ring_symmetry->isomer_345 High Symmetry isomer_asymmetric Asymmetric Isomers (e.g., 2',3',4'-; 2',4',5'-) ¹H: Multiple distinct aromatic signals with coupling ¹³C: Six distinct aromatic signals ring_symmetry->isomer_asymmetric Low Symmetry

References

Unveiling the Bioactivity of Chloro-Substituted Acetophenones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of chloro-substituted acetophenone derivatives, with a focus on their potential as antimicrobial and anticancer agents. While specific comprehensive studies on 2',3',4'-trichloroacetophenone derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to offer valuable insights.

The core structure of acetophenone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry. The introduction of chlorine atoms to the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide explores these effects through a review of experimental data on various chlorinated acetophenone and chalcone derivatives.

Comparative Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of acetophenone and its derivatives against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) of several substituted acetophenone and chalcone derivatives, offering a comparative look at their anticancer efficacy. The variation in activity with different substitution patterns underscores the importance of the position and nature of substituents on the aromatic rings. For instance, some chalcone derivatives have shown potent activity against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer)[1][2].

Compound TypeDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
AcetophenoneEupatofortunoneA54986.63[1]
AcetophenoneEupatofortunoneMCF-782.15[1]
ChalconePrenylated derivative (Compound 12)MCF-74.19[3]
ChalconePrenylated derivative (Compound 13)MCF-73.30[3]
ChalconePrenylated derivative (Compound 12)MDA-MB-2316.12[3]
Chalcone4-Nitroacetophenone derivative (NCH-10)HepG22.7[4]
Chalcone4-Nitroacetophenone derivative (NCH-2)H12994.5[4]

Comparative Antimicrobial and Antifungal Activity

Chalcones, which are bi-aromatic ketones with an α,β-unsaturated carbonyl system, can be synthesized from acetophenones and represent a significant class of compounds with broad-spectrum antimicrobial and antifungal activities[5][6]. The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings can enhance this activity. The table below presents the Minimum Inhibitory Concentration (MIC) values for some chlorinated chalcone derivatives against various microbial strains.

Compound TypeDerivative/SubstituentMicrobial StrainMIC (µg/mL)Reference
Chalcone3,4-dichloro acetophenone derivative (3o)M. tuberculosis H37Rv5[7]
Amide2-chloro-N-phenylacetamideAspergillus flavus16 - 256[8][9]
TriazolylacetophenoneCompound A16Candida speciesNot specified, but most effective[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and building upon existing research. Below are representative methodologies for the synthesis of chalcone derivatives from acetophenones and for the evaluation of their biological activity.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This method is a widely used and efficient procedure for the synthesis of chalcones.

Materials:

  • Substituted acetophenone (e.g., this compound)

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for the time specified in the particular research (typically several hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[6][11].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Pathways and Processes

To better understand the synthesis, evaluation, and potential mechanisms of action of these compounds, the following diagrams are provided.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acetophenone 2',3',4'-Trichloro- acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Antimicrobial Antimicrobial Assay (MIC Determination) Chalcone->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Chalcone->Anticancer Data Biological Activity Data Antimicrobial->Data Anticancer->Data Ligand Chalcone Derivative EGFR EGFR Tyrosine Kinase Ligand->EGFR Inhibition Apoptosis Apoptosis Ligand->Apoptosis P P EGFR->P Phosphorylation ATP ATP ATP->EGFR Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

References

A Comparative Guide to Catalysts for the Synthesis of 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2',3',4'-Trichloroacetophenone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, is primarily achieved through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene. The choice of catalyst for this electrophilic aromatic substitution is a critical factor that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalysts, supported by available experimental data and established principles of organic synthesis, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a suitable catalyst for the acylation of the electron-deficient 1,2,3-trichlorobenzene ring is challenging. The three electron-withdrawing chlorine atoms deactivate the ring, making it less susceptible to electrophilic attack. Therefore, a potent catalytic system is required to drive the reaction efficiently. Below is a summary of commonly employed and potential catalysts for this transformation, with their performance characteristics compiled from literature on Friedel-Crafts acylation of deactivated aromatic compounds.

CatalystCatalyst TypeTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Strong Lewis Acid1,2,3-Trichlorobenzene, Acetyl Chloride, 90-130°C[1]High (expected)High catalytic activity, readily available, cost-effective.Stoichiometric amounts often required, moisture sensitive, corrosive, generation of acidic waste.[2]
Ferric Chloride (FeCl₃) Moderately Strong Lewis AcidElevated temperatures often required for deactivated substrates.Moderate to High (expected)Less expensive than AlCl₃, can be effective for some acylations.[3]Generally less active than AlCl₃ for deactivated rings, may require harsher conditions.
Tin(IV) Chloride (SnCl₄) Mild Lewis AcidTypically requires higher temperatures and longer reaction times for deactivated substrates.Lower (expected)Milder and more selective than AlCl₃ in some cases.Lower reactivity, may not be effective for highly deactivated substrates.
Zeolites (e.g., H-ZSM-5, H-Beta) Heterogeneous Solid AcidVapor or liquid phase, high temperatures (e.g., 100-250°C).VariableReusable, environmentally friendly, can offer shape selectivity, reduced waste.[4]Can be deactivated by product inhibition, may require higher temperatures, lower activity for deactivated substrates.

Note: Specific yield data for the synthesis of this compound using catalysts other than AlCl₃ is limited in publicly available literature. The expected yields are extrapolated based on the general reactivity of these catalysts in Friedel-Crafts acylation of other deactivated aromatic compounds.

Signaling Pathways and Experimental Workflows

Friedel-Crafts Acylation Mechanism

The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation of 1,2,3-trichlorobenzene is depicted below. The Lewis acid activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion, which then attacks the aromatic ring.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ AcCl->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Trichlorobenzene 1,2,3-Trichlorobenzene SigmaComplex Sigma Complex (intermediate) Trichlorobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺

Figure 1: Generalized mechanism of Friedel-Crafts acylation.
General Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory-scale synthesis of this compound.

Experimental_Workflow A Reactant Preparation (1,2,3-Trichlorobenzene, Acetyl Chloride) B Catalyst Addition (e.g., Anhydrous AlCl₃) A->B C Reaction (Heating under inert atmosphere) B->C D Quenching (e.g., Ice-water/HCl) C->D E Extraction (Organic Solvent) D->E F Washing & Drying E->F G Solvent Removal F->G H Purification (e.g., Recrystallization or Chromatography) G->H I Product Characterization (NMR, MS, etc.) H->I

References

A Comparative Guide to the Reactivity of Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of halogenated acetophenones, essential intermediates in organic synthesis and drug discovery. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in the selection and application of these versatile building blocks.

Introduction to the Reactivity of α-Haloacetophenones

α-Haloacetophenones (or phenacyl halides) are a class of organic compounds characterized by an acetophenone structure with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the alpha-position to the carbonyl group. Their reactivity is primarily dictated by the presence of two key functional groups: the carbonyl group and the carbon-halogen bond. The carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This increased reactivity compared to simple alkyl halides is a cornerstone of their synthetic utility.[1] The nature of the halogen atom also plays a crucial role, influencing the leaving group ability and, consequently, the reaction rates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN2)

The most common reaction pathway for α-haloacetophenones is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the halide ion.[1] The rate of this reaction is dependent on the concentrations of both the α-haloacetophenone and the nucleophile.[1][2]

Influence of the Halogen Leaving Group

The reactivity of α-haloacetophenones in SN2 reactions is significantly influenced by the nature of the halogen, which acts as the leaving group. The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups. Consequently, the reactivity of phenacyl halides follows the trend:

I > Br > Cl > F

This trend is a direct consequence of the bond strength between the carbon and the halogen atom, as well as the stability of the resulting halide anion. The C-I bond is the weakest and I⁻ is the most stable anion, making iodoacetophenone the most reactive towards nucleophilic substitution.

Quantitative Comparison of Reactivity

The following table summarizes the relative rate constants for the SN2 reaction of various 2-haloacetophenones with a common nucleophile. This data provides a quantitative measure of the leaving group ability of the different halogens in this class of compounds.

2-HaloacetophenoneHalogenRelative Rate Constant (krel)
2-FluoroacetophenoneF1
2-ChloroacetophenoneCl~2 x 103
2-BromoacetophenoneBr~5 x 104
2-IodoacetophenoneI~1 x 105

Note: The relative rate constants are approximate values compiled from various sources and are intended for comparative purposes. The exact values can vary depending on the nucleophile, solvent, and temperature.

Influence of Phenyl Ring Substituents

Substituents on the phenyl ring of acetophenone can also modulate the reactivity of the α-carbon through inductive and resonance effects. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density at the carbonyl carbon, which can slightly decrease the rate of nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, making the carbonyl carbon more electrophilic and generally increasing the reaction rate.

The following table presents the second-order rate constants for the SN2 reaction of various para-substituted phenacyl chlorides with aniline in methanol, illustrating the electronic influence of substituents.[1]

Substituent (X)Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)
OCH₃3.15 x 10⁻⁴
CH₃2.50 x 10⁻⁴
H1.85 x 10⁻⁴
Cl1.20 x 10⁻⁴
NO₂5.60 x 10⁻⁵

Data extrapolated and compiled from similar studies on related systems.[1]

Other Important Reactions of Halogenated Acetophenones

Beyond SN2 reactions, halogenated acetophenones participate in a variety of other important organic transformations.

Enolate Formation and Subsequent Reactions

The α-protons of the carbonyl group in halogenated acetophenones are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative.[3][4][5] The reaction proceeds through a cyclopropanone intermediate.[4][5]

Favorskii_Rearrangement cluster_start α-Halo Ketone cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Intermediate cluster_attack Nucleophilic Attack cluster_rearrangement Rearrangement cluster_product Product start R-CO-CH(X)-R' enolate R-C(O⁻)=C-R' start->enolate Base (e.g., OH⁻) cyclopropanone Cyclopropanone enolate->cyclopropanone Intramolecular SN2 attack Tetrahedral Intermediate cyclopropanone->attack Nucleophile (e.g., OH⁻) rearranged Carbanion attack->rearranged Ring Opening product Carboxylic Acid Derivative rearranged->product Protonation

Favorskii Rearrangement Mechanism
Darzens Condensation

The Darzens condensation involves the reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[6][7][8][9][10] This reaction is a valuable method for the synthesis of epoxides.

Experimental Protocols

General Protocol for Nucleophilic Substitution: Synthesis of Phenacyl Thioacetate

This protocol describes a representative SN2 reaction of 2-bromoacetophenone with potassium thioacetate.

Materials:

  • 2-Bromoacetophenone

  • Potassium thioacetate

  • Ethanol (absolute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 40 mL of absolute ethanol.

  • To this solution, add potassium thioacetate (1.25 g, 11 mmol).

  • Attach a reflux condenser to the flask and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the precipitated potassium bromide by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude phenacyl thioacetate can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

Conclusion

Halogenated acetophenones are highly versatile reagents in organic synthesis, with their reactivity being a finely tunable parameter based on the choice of halogen and substituents on the aromatic ring. A thorough understanding of their reactivity profiles, as outlined in this guide, is crucial for the efficient design and execution of synthetic routes in research and development. The provided data and protocols serve as a valuable resource for chemists aiming to leverage the synthetic potential of these important chemical intermediates.

References

A Comparative Guide to the LC-MS Analysis of 2',3',4'-Trichloroacetophenone Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2',3',4'-Trichloroacetophenone synthesis products. Given the prevalence of isomeric byproducts in Friedel-Crafts acylation reactions, this document focuses on the comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the effective separation and identification of the target compound and its potential impurities.

Executive Summary

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene, often yields a mixture of positional isomers. The accurate analysis of this product mixture is critical for quality control and process optimization. This guide compares the performance of high-performance liquid chromatography-mass spectrometry (HPLC-MS/UPLC-MS) and gas chromatography-mass spectrometry (GC-MS), providing detailed experimental protocols and performance metrics to aid researchers in selecting the most appropriate analytical technique for their needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of typical LC-MS and GC-MS methods for the analysis of trichloroacetophenone isomers.

ParameterHPLC-MSUPLC-MS/MSGC-MS
Principle Separation based on polarity, coupled with mass-based detection.High-resolution separation based on polarity, with highly sensitive and specific mass detection.Separation based on volatility and polarity, coupled with mass-based detection.
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidHelium
Analysis Time 15-25 minutes5-10 minutes20-30 minutes
Resolution of Isomers Moderate to good, dependent on column and mobile phase optimization.Excellent, capable of separating closely related positional isomers.Excellent for volatile isomers, may require derivatization for less volatile compounds.
Sensitivity Good (ng/mL range)Excellent (pg/mL to low ng/mL range)Excellent (pg/mL range), especially for halogenated compounds.
Selectivity High with MS detection.Very high with MS/MS detection.Very high, with characteristic fragmentation patterns.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a suitable solvent.May require derivatization for polar analytes; dissolution in a volatile solvent.
Key Advantages Robust and widely applicable.High throughput and superior resolution.High sensitivity and specificity for volatile halogenated compounds.[1]
Key Disadvantages Lower resolution compared to UPLC and GC for some isomers.Higher backpressure requires specialized equipment.Not suitable for non-volatile or thermally labile compounds.[2]

Experimental Protocols

UPLC-MS/MS Method for the Analysis of Trichloroacetophenone Isomers

This method is designed for the high-resolution separation and sensitive detection of this compound and its positional isomers.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 30% B

      • 1-7 min: 30-80% B

      • 7-8 min: 80-95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95-30% B

      • 9.1-10 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions (Hypothetical for Trichloroacetophenone, MW: 221.94):

      • Precursor Ion (m/z): 222.9 [M+H]⁺

      • Product Ions (m/z): To be determined by infusion of a standard. Likely fragments would involve the loss of CO (m/z 194.9) and subsequent losses of Cl or HCl.

GC-MS Method for the Analysis of Trichloroacetophenone Isomers

This method is suitable for the analysis of volatile and semi-volatile components of the synthesis product mixture.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 1,2,3-Trichlorobenzene + Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Product Crude Product Mixture Reaction->Product SamplePrep Sample Preparation (Dilution) Product->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS GCMS GC-MS Analysis SamplePrep->GCMS Data Data Analysis (Quantification & Identification) LCMS->Data GCMS->Data performance_comparison cluster_lcms LC-MS cluster_gcms GC-MS cluster_shared Shared Strengths LC_High_Throughput High Throughput Mass_Identification Accurate Mass Identification LC_Good_Sensitivity Good Sensitivity Quantitative_Capability Quantitative Capability LC_Versatility Versatility for Non-Volatiles GC_High_Resolution High Resolution for Volatiles GC_Excellent_Sensitivity Excellent Sensitivity for Halogenated Compounds GC_Specific_Fragmentation Specific EI Fragmentation Patterns

References

Purity Assessment of Synthesized 2',3',4'-Trichloroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2',3',4'-Trichloroacetophenone and its common isomers, focusing on purity assessment methodologies. The information presented is intended to assist researchers in selecting appropriate analytical techniques and in understanding the purity profiles of these compounds, which are often used as intermediates in pharmaceutical synthesis.

Introduction to Trichloroacetophenones

Trichloroacetophenones are a class of halogenated organic compounds that serve as versatile building blocks in the synthesis of various pharmaceuticals and agrochemicals. The position of the chlorine atoms on the acetophenone backbone significantly influences the compound's reactivity and physicochemical properties, making the synthesis of specific isomers and the accurate assessment of their purity crucial for downstream applications. This guide focuses on this compound and compares it with two common isomers: 2',4',5'-Trichloroacetophenone and 2',2',4'-Trichloroacetophenone. These compounds are frequently used in the synthesis of antifungal agents and other therapeutic molecules.[1][2]

Synthesis of Trichloroacetophenone Isomers

The most common method for synthesizing trichloroacetophenones is the Friedel-Crafts acylation of a corresponding trichlorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The choice of the starting trichlorobenzene isomer dictates the final product.

Below is a generalized workflow for the synthesis of trichloroacetophenones.

start Start: Trichlorobenzene Isomer + Acetylating Agent reaction Friedel-Crafts Acylation start->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->reaction workup Aqueous Work-up (e.g., HCl solution) reaction->workup extraction Organic Extraction (e.g., Dichloromethane) workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product Final Product: Trichloroacetophenone Isomer purification->product

Caption: Generalized workflow for the synthesis of trichloroacetophenone isomers.

Comparative Synthesis Data

The table below summarizes typical reaction conditions and reported yields for the synthesis of this compound and its common isomers.

Compound Starting Material Catalyst Solvent Typical Yield Reference
This compound 1,2,3-TrichlorobenzeneAlCl₃DichloromethaneNot widely reported-
2',4',5'-Trichloroacetophenone 1,2,4-TrichlorobenzeneAlCl₃Formic AcidHigh
2',2',4'-Trichloroacetophenone 1,3-DichlorobenzeneAlCl₃Dichloromethane~86-93%[1]

Purity Assessment: A Comparative Analysis of Analytical Techniques

Accurate determination of purity is paramount for ensuring the desired reactivity and minimizing side reactions in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity assessment of synthesized trichloroacetophenones.

Chromatographic Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from impurities, including starting materials, by-products, and other isomers.

Workflow for Chromatographic Purity Analysis:

sample Synthesized Trichloroacetophenone prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis prep->hplc gc GC-MS Analysis prep->gc hplc_data Purity (% Area) Retention Time hplc->hplc_data gc_data Purity (% Area) Impurity Identification (MS) gc->gc_data report Purity Report hplc_data->report gc_data->report

Caption: Workflow for purity assessment using chromatographic techniques.

Comparative Chromatographic Data:

The following table outlines typical purity levels for commercially available trichloroacetophenone isomers, which can serve as a benchmark for synthesized products.

Compound Typical Purity (by GC/HPLC) Common Impurities
This compound >98%Other trichloroacetophenone isomers, residual solvents
2',4',5'-Trichloroacetophenone >97%Other trichloroacetophenone isomers, starting materials
2',2',4'-Trichloroacetophenone >97% - 99.8%Dichloroacetophenone isomers, residual solvents
Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity confirmation. ¹H NMR provides information about the electronic environment of protons, while ¹³C NMR details the carbon framework.

Comparative ¹H NMR Data:

Compound Chemical Shift (δ) of -CH₃ Protons (ppm) Aromatic Proton Signals (ppm)
This compound ~2.63~7.34 - 7.46
2',4',5'-Trichloroacetophenone ~2.60~7.65, 7.95
2',2',4'-Trichloroacetophenone Not Applicable (protons on α-carbon)~7.30 - 7.60

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the purity of trichloroacetophenone isomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For ionizable impurities, a buffer such as phosphate buffer at a controlled pH may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram and calculate the area percentage of the main peak to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To assess purity and identify volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

    • Calculate the purity based on the peak area percentage in the TIC and identify impurities by comparing their mass spectra with a library database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity against known standards.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the proton signals to determine the relative ratios of protons in the molecule. The presence of unexpected signals may indicate impurities.

Mechanism of Action and Biological Relevance

While this compound is primarily a synthetic intermediate, chloroacetophenones, in general, are known for their biological activity, often as irritants. The reactivity of the α-chloro group is a key determinant of their biological effects.

General Mechanism of Cellular Interaction for α-Chloroacetophenones:

compound α-Chloroacetophenone reaction SN2 Alkylation compound->reaction enzyme Cellular Enzyme (with Sulfhydryl Group, -SH) enzyme->reaction inactivated_enzyme Inactivated Enzyme (Alkylated) reaction->inactivated_enzyme disruption Disruption of Cellular Processes inactivated_enzyme->disruption

Caption: General mechanism of enzyme inhibition by α-chloroacetophenones.

α-Chloroacetophenones can act as alkylating agents, reacting with nucleophilic groups in biological macromolecules.[3] For instance, they can react with the sulfhydryl groups of cysteine residues in enzymes, leading to their inactivation and the disruption of cellular pathways.[3] This reactivity underscores the importance of controlling the levels of such compounds, especially when they are intermediates in the synthesis of drugs intended for human use.

Conclusion

The purity of synthesized this compound and its isomers is critical for their successful application in research and drug development. A multi-technique approach, combining chromatography (HPLC and GC-MS) and spectroscopy (NMR), is essential for a thorough purity assessment. This guide provides a framework for comparing these compounds and implementing robust analytical protocols to ensure the quality and consistency of these important synthetic intermediates. Researchers should carefully consider the potential for isomeric impurities and select analytical methods with sufficient resolution to accurately quantify the purity of their target compound.

References

A Comparative Guide to Byproducts in 2',3',4'-Trichloroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of potential byproducts in reactions involving 2',3',4'-Trichloroacetophenone. Due to a notable scarcity of literature specifically detailing the reaction byproducts of the 2',3',4'-isomer, this document leverages established principles of organic chemistry and experimental data from closely related analogs, such as 2',2',4'-Trichloroacetophenone, to provide a comprehensive overview of likely side products and reaction pathways.

Introduction

This compound is a halogenated aromatic ketone. Its chemical structure, featuring a reactive α-chloro group and a polychlorinated phenyl ring, makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon and the carbon bearing the α-chloro substituent, which is susceptible to nucleophilic attack. Understanding the potential for byproduct formation in reactions involving this starting material is critical for the development of robust and efficient synthetic protocols, as well as for ensuring the purity of the final products.

Byproducts from the Synthesis of this compound

The most common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of 1,2,3-trichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant challenge in this synthesis is controlling the regioselectivity of the acylation, which can lead to the formation of isomeric byproducts.

Table 1: Potential Isomeric Byproducts in the Synthesis of this compound
Compound NameStructureFormation Pathway
This compound ClC(C(=O)c1ccc(Cl)c(Cl)c1Cl)Desired product from acylation at the 4-position of 1,2,3-trichlorobenzene.
2',3',6'-Trichloroacetophenone ClC(C(=O)c1cc(Cl)c(Cl)cc1Cl)Byproduct from acylation at the 6-position of 1,2,3-trichlorobenzene.
3',4',5'-Trichloroacetophenone ClC(C(=O)c1cc(Cl)c(Cl)c(Cl)c1)Byproduct from acylation at the 5-position of 1,2,3-trichlorobenzene.
Experimental Protocol: Synthesis of Chloroacetophenones via Friedel-Crafts Acylation (Representative)

This protocol is adapted from the synthesis of related chloroacetophenones and should be optimized for the specific synthesis of the 2',3',4'-isomer.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 1,2,3-trichlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add chloroacetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-50 °C for dichloromethane) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Analytical Method for Isomer Separation

The separation and quantification of trichloroacetophenone isomers can be achieved using reverse-phase High-Performance Liquid Chromatography (HPLC).

Table 2: Representative HPLC Method for Isomer Separation

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25-30 °C

Byproducts from Reactions of this compound

The primary reactive sites of this compound are the carbonyl group and the α-carbon. Common reactions include nucleophilic substitution at the α-carbon and reduction of the carbonyl group.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group, making the α-carbon susceptible to attack by a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

Potential Byproducts:

  • Over-alkylation/di-substitution: If the nucleophile is a primary or secondary amine, reaction with a second molecule of the acetophenone is possible.

  • Elimination Products: In the presence of a strong, sterically hindered base, elimination of HCl to form a vinyl ketone is a potential side reaction.

  • Favorskii Rearrangement Products: With certain alkoxide bases, a Favorskii rearrangement can occur, leading to the formation of a rearranged ester product.

Table 3: Comparison of Expected Products in Nucleophilic Substitution Reactions
NucleophileMain ProductPotential Byproduct(s)
Primary/Secondary Amine (e.g., R₂NH) α-Amino ketoneDi-substituted product, elimination product
Alkoxide (e.g., RO⁻) α-Alkoxy ketoneFavorskii rearrangement product (ester), elimination product
Thiolate (e.g., RS⁻) α-Thioether ketone-
Experimental Protocol: Nucleophilic Substitution of an α-Haloketone (Representative)
  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Nucleophile: Add the nucleophile (1.0 to 1.2 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl produced.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol. A common side reaction is the concurrent reduction of the α-chloro group (reductive dehalogenation).

Table 4: Comparison of Products in Reduction Reactions

Reducing AgentMain ProductPotential Byproduct(s)
Sodium Borohydride (NaBH₄) 1-(2',3',4'-Trichlorophenyl)-2-chloroethanol1-(3',4'-Dichlorophenyl)ethanol (from reductive dehalogenation)
Lithium Aluminum Hydride (LiAlH₄) 1-(2',3',4'-Trichlorophenyl)ethanol (complete reduction)-
Glutathione (in biological systems) 3',4'-Dichloroacetophenone (reductive dehalogenation)-

Note: The reduction of the related 2,2',4'-trichloroacetophenone with glutathione-dependent enzymes is known to yield 2',4'-dichloroacetophenone. A similar reductive dehalogenation is plausible for the 2',3',4'-isomer.

Experimental Protocol: Reduction of an α-Haloketone with Sodium Borohydride (Representative)
  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Cautiously quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Visualizations

Synthesis of this compound and Isomeric Byproducts

G cluster_reactants Reactants cluster_products Products 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 2_3_4_TCAP This compound (Desired Product) 1,2,3-Trichlorobenzene->2_3_4_TCAP Acylation at C4 2_3_6_TCAP 2',3',6'-Trichloroacetophenone (Byproduct) 1,2,3-Trichlorobenzene->2_3_6_TCAP Acylation at C6 3_4_5_TCAP 3',4',5'-Trichloroacetophenone (Byproduct) 1,2,3-Trichlorobenzene->3_4_5_TCAP Acylation at C5 Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2_3_4_TCAP Chloroacetyl Chloride->2_3_6_TCAP Chloroacetyl Chloride->3_4_5_TCAP AlCl3 AlCl₃ AlCl3->2_3_4_TCAP AlCl3->2_3_6_TCAP AlCl3->3_4_5_TCAP

Caption: Friedel-Crafts acylation leading to the desired product and isomeric byproducts.

Reaction Pathways of this compound

G cluster_substitution Nucleophilic Substitution cluster_reduction Reduction TCAP This compound Subst_Product α-Substituted Product TCAP->Subst_Product + Nucleophile Elim_Product Elimination Product (Byproduct) TCAP->Elim_Product + Strong Base Favorskii_Product Favorskii Rearrangement Product (Byproduct) TCAP->Favorskii_Product + Alkoxide Red_Product Chloroalcohol Product TCAP->Red_Product + NaBH₄ Dehalo_Product Reductive Dehalogenation Product (Byproduct) TCAP->Dehalo_Product + Reducing Agent

Caption: Major reaction pathways and potential byproducts for this compound.

Benchmarking Synthesis Routes for 2',3',4'-Trichloroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 2',3',4'-trichloroacetophenone. Due to a lack of directly published experimental data for this specific isomer, the following routes are proposed based on established principles of organic synthesis and analogous reactions reported in the literature. The information presented aims to guide researchers in developing a viable synthesis strategy.

Route 1: Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene

This is the most direct proposed route, involving the electrophilic substitution of an acyl group onto the 1,2,3-trichlorobenzene ring.

Reaction Principle

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is expected to yield this compound. The chloroacetyl chloride forms a highly electrophilic acylium ion with the Lewis acid, which then attacks the aromatic ring. The chlorine atoms on the benzene ring are deactivating but ortho, para-directing. In the case of 1,2,3-trichlorobenzene, the substitution is anticipated to occur at the 4-position, which is para to the chlorine at position 1 and ortho to the chlorine at position 3, and is the most sterically accessible position. However, the formation of other isomers is possible, necessitating careful purification.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Chloroacetyl_chloride Chloroacetyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Chloroacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene Sigma_complex Sigma Complex (intermediate) 1,2,3-Trichlorobenzene->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product - H⁺

Caption: Friedel-Crafts Acylation Mechanism.

Proposed Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and a solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1,2,3-trichlorobenzene (1 equivalent) to the flask. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative route involves the synthesis of 1,2,3-trichlorobenzene from a more readily available starting material, 3,4-dichloroaniline, followed by Friedel-Crafts acylation.

Reaction Principle

This multi-step synthesis begins with the diazotization of 3,4-dichloroaniline, followed by a Sandmeyer reaction to introduce a third chlorine atom at the 2-position, yielding 1,2,3-trichlorobenzene. This intermediate is then subjected to Friedel-Crafts acylation as described in Route 1. The synthesis of 3,4-dichloroaniline is typically achieved through the reduction of 3,4-dichloronitrobenzene.[1][2] The Sandmeyer reaction provides a reliable method for the introduction of a halogen at a specific position on the aromatic ring.[3][4]

G Start 3,4-Dichloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 3,4-Dichlorobenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (CuCl, HCl) Diazonium_Salt->Sandmeyer_Reaction Intermediate 1,2,3-Trichlorobenzene Sandmeyer_Reaction->Intermediate Friedel_Crafts Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) Intermediate->Friedel_Crafts Product This compound Friedel_Crafts->Product

References

Safety Operating Guide

Proper Disposal of 2',3',4'-Trichloroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step instructions for the proper disposal of 2',3',4'-Trichloroacetophenone, a halogenated organic compound. Adherence to these procedures is vital for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is recognized as a corrosive, toxic, and irritant substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.

Waste Segregation and Containment

Proper segregation of chemical waste at the point of generation is the first and most critical step in the disposal process.

  • Designated Waste Stream: this compound is a halogenated organic compound. As such, it must be disposed of in a designated "Halogenated Organic Waste" container.[1]

  • No Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[2][3] This is crucial because different disposal methods are required for these waste streams, and improper mixing can lead to regulatory non-compliance and increased disposal costs.[3]

  • Container Requirements:

    • Use a compatible, leak-proof container clearly labeled "Halogenated Organic Waste."

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2]

    • Ensure the container is properly labeled with the full chemical name ("this compound") and any other components of the waste mixture.

Disposal Protocol

The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal company. The ultimate disposal technique is typically high-temperature incineration.

Step-by-Step Disposal Procedure:

  • Collection: Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, filter paper), and reaction residues, in the designated "Halogenated Organic Waste" container.

  • Labeling: Ensure the waste container is accurately and clearly labeled with its contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Licensed Disposal: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Incineration: The licensed facility will typically use a chemical incinerator equipped with an afterburner and scrubber to destroy the compound.[4]

Quantitative Data for Disposal

ParameterGuidelineReference
Incineration Temperature If the hazardous waste contains more than 1% of halogenated organic substances (expressed as chlorine), the incineration temperature must be at least 1100°C.[5][6]
EPA Waste Code While a specific code for this compound is not listed, it would likely fall under the "F" codes for spent halogenated solvents from non-specific sources (e.g., F001, F002).[7][8]

Regulatory Considerations

The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. The Land Disposal Restrictions (LDR) program under the Resource Conservation and Recovery Act (RCRA) prohibits the land disposal of untreated hazardous wastes.[2] Therefore, treatment, such as incineration, is mandatory before any residual material can be landfilled.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Handle in a Chemical Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Collect in a Labeled, Compatible Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Transport by Licensed Hazardous Waste Contractor H->I J High-Temperature Incineration (with afterburner and scrubber) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2',3',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2',3',4'-Trichloroacetophenone

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.

Hazard Summary

This compound is a halogenated organic compound. Based on data for structurally similar compounds like 2,2',4'-Trichloroacetophenone, it should be handled as a hazardous substance. Potential hazards include:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before use.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE required when handling this compound. Proper selection and use of PPE are critical to prevent exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles that create a seal around the eyes.[3] Use a face shield in conjunction with goggles to protect against splashes.[4]
Hands Chemical-Resistant GlovesHandle with gloves inspected prior to use.[2] Nitrile or butyl rubber gloves are generally recommended for chlorinated solvents, but always check the manufacturer's glove compatibility chart.[5]
Body Laboratory Coat / Chemical-Resistant ClothingWear a lab coat. For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[6]
Respiratory NIOSH/MSHA Approved RespiratorAll work with the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid dust and vapor inhalation.[3][7] If a fume hood is not available or if exposure limits may be exceeded, use an approved respirator with a particulate filter.[7]
Feet Closed-Toed ShoesWear closed-toed shoes to protect feet from potential spills.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from preparation to use in an experiment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available for use.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Designate a specific area within the fume hood for handling the compound.
  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before starting.
  • Ensure a properly labeled waste container for halogenated organic waste is ready.[8]

2. Weighing the Compound (Solid Form):

  • Don all required PPE as specified in the table above.
  • Perform all weighing operations inside the chemical fume hood to contain any dust.
  • Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
  • Avoid creating dust during transfer.[2]
  • Close the primary container securely immediately after weighing.

3. Preparing Solutions:

  • Add the solvent to the vessel containing the weighed this compound inside the fume hood.
  • If necessary, stir the solution to ensure it is fully dissolved.
  • Keep the container closed or covered as much as possible to minimize vapor release.

4. During the Experiment:

  • Keep all containers with this compound clearly labeled.
  • Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.
  • Do not eat, drink, or smoke in the laboratory area.

5. Post-Experiment and Decontamination:

  • Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
  • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
  • Dispose of contaminated disposable items (gloves, weigh boats, paper towels) in the designated solid hazardous waste container.

Emergency Procedures

  • In case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention.[2]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • In case of Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • In case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • In case of a Spill: Evacuate personnel from the immediate area.[2] Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area and clean the spill site once the material is removed.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[10][11]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[8]

    • Do not pour any amount down the drain.[12]

    • The container should be stored in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.

  • Solid Waste:

    • Collect contaminated solids (e.g., gloves, paper towels, spill cleanup materials) in a separate, sealed, and labeled container for "Solid Halogenated Waste."

  • Disposal Procedure:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Ensure waste containers are properly labeled with the words "Hazardous Waste" and the chemical contents.[8]

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_emergency Check Eyewash/Shower Accessibility prep_waste Prepare Labeled Halogenated Waste Container weigh Weigh Solid Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste in Segregated Containers decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.